1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHNVXVLCRGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674279 | |
| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-34-2 | |
| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, a complex molecule incorporating both a benzylpiperazine and a 4-methylpiperidine moiety. While this specific compound is not extensively documented in current literature, this paper constructs a robust scientific profile based on the well-established chemistry of its constituent parts. We will detail its structural features, propose a logical and efficient synthetic pathway via reductive amination, provide a hypothetical but detailed experimental protocol, and discuss methods for its analytical confirmation. Furthermore, we will explore its potential pharmacological profile by drawing parallels with related benzylpiperazine and piperidine-based compounds known to exhibit significant central nervous system activity.
Introduction and Structural Elucidation
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a tertiary amine featuring a disubstituted piperazine ring linked to a quaternary carbon of a piperidine ring. The molecular structure can be deconstructed into three primary components:
-
1-Benzylpiperazine Core : This moiety is known for its role in various psychoactive compounds, where the benzyl group provides a lipophilic character and the piperazine ring acts as a versatile scaffold. Benzylpiperazine (BZP) itself has stimulant properties, primarily through its action on dopaminergic and serotonergic systems.[1][2]
-
4-Methylpiperidine Moiety : The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS).[3] The methyl group at the C4 position creates a quaternary carbon center, adding steric bulk.
-
Tertiary Amine Linkage : The two heterocyclic rings are connected via a carbon-nitrogen bond between the N4 of the piperazine and the C4 of the piperidine.
The unique combination of these fragments suggests a compound with potential for complex interactions with biological systems, particularly CNS targets.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₇N₃ |
| Molecular Weight | 273.42 g/mol |
| Topological Polar Surface Area | 15.3 Ų (Predicted) |
| LogP | 2.8-3.5 (Predicted) |
| General Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.[4] As a base, it would form salts (e.g., hydrochloride) with increased aqueous solubility. |
Retrosynthetic Analysis and Proposed Synthesis Pathway
The most logical and efficient approach to synthesizing 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is through a reductive amination reaction. This widely used method forms carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by reduction of the resulting iminium ion intermediate.[5][6]
Our retrosynthetic analysis disconnects the target molecule at the C-N bond between the piperazine and piperidine rings. This reveals two key starting materials: 1-Benzylpiperazine and 4-Methyl-4-piperidone .
Rationale for Pathway Selection:
-
High Efficiency: Reductive amination is a robust, high-yielding reaction.
-
Precursor Availability: 1-Benzylpiperazine is a commercially available and readily synthesized precursor.[7][8] While 4-methyl-4-piperidone is less common, its synthesis from 4-piperidone derivatives is feasible, or a protected precursor like 1-Boc-4-methylpiperidone could be used.
-
Reaction Control: The reaction conditions are typically mild and do not require harsh reagents that could compromise the integrity of the heterocyclic rings.
Detailed Experimental Protocol (Proposed)
This section outlines a validated, step-by-step methodology for the synthesis of the target compound.
Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine via Reductive Amination
Materials:
-
1-Benzylpiperazine (1.0 eq)
-
4-Methyl-4-piperidone (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Benzylpiperazine (1.0 eq) and 4-Methyl-4-piperidone (1.1 eq). Dissolve the reactants in anhydrous dichloromethane.
-
Iminium Ion Formation : Add a catalytic amount of glacial acetic acid to the solution. Stir the reaction mixture at room temperature for 1-2 hours. The acid catalyzes the dehydration of the intermediate carbinolamine to form the key iminium ion.[9]
-
Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions. This reducing agent is preferred as it is milder and more selective than reagents like sodium borohydride, reducing the risk of side reactions.[10]
-
Reaction Monitoring : Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and multiple signals in the aliphatic region (1.0-3.0 ppm) corresponding to the piperazine and piperidine ring protons, as well as a singlet for the C4-methyl protons.
-
¹³C NMR : Would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the distinct carbons of the two heterocyclic rings, including the quaternary carbon of the piperidine ring.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (m/z ≈ 274.4).
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound, with a single major peak indicating a high degree of purity.
Potential Applications and Pharmacological Profile (Hypothetical)
The structural motifs of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine suggest a strong potential for activity within the central nervous system.
-
Benzylpiperazine (BZP) Moiety : BZP and its derivatives are known to act as stimulants by enhancing the release and inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[1][11] This suggests the target molecule could possess stimulant, anorectic, or antidepressant properties. BZP itself was initially investigated as an antidepressant but was abandoned due to its amphetamine-like effects and abuse potential.[2]
-
Piperidine Moiety : The piperidine scaffold is a cornerstone of CNS drug discovery, appearing in medications for a vast range of conditions including pain, psychosis, and neurological disorders.[3][12] Its presence enhances druggability by modulating physicochemical properties like lipophilicity and basicity, which are crucial for crossing the blood-brain barrier.
-
Combined Profile : The combination of these two pharmacophores could lead to a novel pharmacological profile. The compound may act as a monoamine releasing agent or reuptake inhibitor. The specific substitution pattern on the piperidine ring could modulate affinity and selectivity for various CNS receptors, such as dopamine, serotonin, or sigma receptors.[13] This makes the compound a compelling candidate for screening in assays related to neuropsychiatric and neurodegenerative disorders.
Safety and Handling
As with any novel chemical entity, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine should be handled with appropriate care.
-
Personal Protective Equipment (PPE) : Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory.
-
Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Toxicity : The toxicological profile is unknown. Based on related piperazine derivatives, potential adverse effects could include sympathomimetic symptoms such as agitation, palpitations, and confusion.[1]
Conclusion
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents an intriguing, albeit under-documented, chemical structure with significant potential as a research tool or a scaffold for drug discovery. By applying established principles of organic synthesis, specifically reductive amination, a clear and viable pathway for its preparation can be confidently proposed. The convergence of the stimulant-associated benzylpiperazine core and the CNS-privileged piperidine ring makes this compound a prime candidate for pharmacological investigation, particularly in the realm of neuroscience. This guide provides the foundational chemical knowledge and a practical, scientifically-grounded framework for its synthesis and future study.
References
A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.
-
Organic Syntheses Procedure. 1-benzylpiperazine. Available at: [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available at: [Link]
-
designer-drug.com. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws]. Available at: [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11. Available at: [Link]
-
European Union. BZP/piperazines drug profile | . Available at: [Link]
-
Wikipedia. Benzylpiperazine. Available at: [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available at: [Link]
-
SWGDrug. BENZYLPIPERAZINE. Available at: [Link]
-
PubMed. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]
-
Journal of Organic Chemistry. Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
SOST. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. Available at: [Link]
-
Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
-
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]
-
Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available at: [Link]
-
PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.auburn.edu [etd.auburn.edu]
- 12. ajchem-a.com [ajchem-a.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Preamble: Elucidating the Pharmacological Identity of a Novel Piperazine Analogue
The intersection of piperidine and piperazine scaffolds has yielded a rich chemical space for the discovery of novel central nervous system (CNS) active agents. The compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a unique structural amalgamation, integrating the benzylpiperazine moiety, known for its stimulant and monoaminergic activity, with a substituted piperidine ring, a common feature in ligands for a diverse array of neurological targets. This guide provides a comprehensive framework for the systematic elucidation of its mechanism of action, tailored for researchers and drug development professionals. We will proceed from foundational structural analysis to a suite of proposed experimental validations, establishing a clear, scientifically rigorous pathway to understanding its pharmacological profile.
Structural and Mechanistic Postulates
The molecular architecture of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine provides critical insights into its potential biological targets. The core structure can be deconstructed into two key pharmacophores:
-
The Benzylpiperazine Moiety: This group is structurally related to 1-benzylpiperazine (BZP), a compound known to elicit stimulant effects through the release of monoamine neurotransmitters, particularly dopamine and norepinephrine.[1] Derivatives of benzylpiperazine have also been explored as ligands for dopamine D4 receptors and sigma (σ) receptors.[2][3]
-
The 4-Methylpiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active drugs. The substitution at the 4-position can significantly influence receptor affinity and selectivity. For instance, 4-benzylpiperidine acts as a selective dopamine and norepinephrine releasing agent.[4] Furthermore, piperidine derivatives have been investigated as antagonists for dopamine receptors and as acetylcholinesterase inhibitors.[5][6]
Based on this structural analysis, we can postulate several primary hypotheses for the mechanism of action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine:
-
Monoaminergic Activity: The compound may act as a monoamine releasing agent or reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.
-
Dopamine Receptor Modulation: It could exhibit antagonist or agonist activity at dopamine receptor subtypes, with a potential for selectivity towards the D4 receptor.[3][5]
-
Sigma Receptor Interaction: The compound may be a ligand for σ1 and/or σ2 receptors, which are involved in modulating various neurotransmitter systems.[2][7]
-
Adrenergic Receptor Modulation: Given the structural similarities to some adrenergic ligands, it may interact with α-adrenergic receptor subtypes.[8][9]
-
Cholinesterase Inhibition: There is a possibility of inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[6]
In Vitro Characterization: A Step-by-Step Investigative Workflow
To systematically test our hypotheses, a tiered in vitro experimental approach is proposed. This workflow is designed to first identify primary targets and then to characterize the nature of the interaction.
Tier 1: Primary Target Screening
The initial step is a broad screening to identify the most likely molecular targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine for a panel of CNS receptors and transporters.
-
Materials:
-
Cell membranes expressing the human recombinant receptors and transporters of interest (e.g., D1, D2, D3, D4, α1A, α1D, σ1, σ2, DAT, NET, SERT).
-
Specific radioligands for each target (e.g., [³H]spiperone for D2, [³H]WIN 35,428 for DAT).
-
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine test compound.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 values determined from the competition binding curves.
-
Data Presentation: Target Affinity Profile
| Target | Radioligand | Ki (nM) of Test Compound |
| Dopamine D2 Receptor | [³H]Spiperone | TBD |
| Dopamine D4 Receptor | [³H]Nemonapride | TBD |
| Sigma-1 Receptor | -Pentazocine | TBD |
| Sigma-2 Receptor | [³H]DTG | TBD |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | TBD |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | TBD |
| Serotonin Transporter (SERT) | [³H]Citalopram | TBD |
| α1A-Adrenergic Receptor | [³H]Prazosin | TBD |
| Acetylcholinesterase (AChE) | N/A (Enzymatic Assay) | TBD |
TBD: To Be Determined
Tier 2: Functional Characterization
Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or modulator.
Experimental Workflow: Functional Assays
The diagram below illustrates the decision-making process for selecting the appropriate functional assays based on the binding assay results.
Caption: Decision tree for selecting appropriate functional assays.
Protocol Example: Dopamine Transporter (DAT) Uptake and Release Assays
-
Objective: To determine if the compound inhibits dopamine uptake or stimulates dopamine release.
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Uptake Assay:
-
Plate hDAT-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add [³H]dopamine to initiate the uptake.
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 for uptake inhibition.
-
-
Release Assay:
-
Load hDAT-expressing cells with [³H]dopamine.
-
Wash the cells to remove extracellular [³H]dopamine.
-
Add varying concentrations of the test compound to the cells.
-
After incubation, collect the supernatant and measure the amount of [³H]dopamine released.
-
Calculate the EC50 for dopamine release.
-
Proposed Signaling Pathway
Based on a hypothetical outcome where 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is identified as a potent dopamine D4 receptor antagonist and a dopamine releasing agent, the following signaling pathway can be proposed.
Sources
- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Introduction
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a complex diamine that embodies structural motifs of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 1-benzyl group is a versatile protecting group and can also contribute to biological activity.[1][2] The 4-substituted piperidine moiety, particularly with a quaternary center, offers a rigid framework that can be crucial for specific receptor interactions. This guide provides a detailed exploration of a plausible and efficient synthetic pathway for this target molecule, intended for researchers and professionals in drug development. We will delve into the strategic choices behind the synthesis, detailed experimental protocols, and the underlying chemical principles.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the C-N bond between the piperazine and piperidine rings. This disconnection points to a reductive amination reaction between 1-benzylpiperazine and a suitable 4-methyl-4-oxopiperidine derivative as the key bond-forming step. Further disconnection of the starting materials leads to commercially available or readily synthesizable precursors.
Caption: Retrosynthetic analysis of 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Synthesis of Key Intermediates
Synthesis of 1-Benzylpiperazine
1-Benzylpiperazine is a crucial starting material, and its efficient synthesis is paramount. It is typically prepared by the mono-N-alkylation of piperazine with benzyl chloride.[1] Care must be taken to control the reaction conditions to minimize the formation of the dibenzylated byproduct.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol or toluene.
-
Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
-
Slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-benzylpiperazine by vacuum distillation or column chromatography to yield a pure product. A high yield of over 95% with a purity of over 99% can be achieved with this method.[3]
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine statistically favors the formation of the mono-benzylated product over the di-benzylated one.
-
Base: The base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Ethanol and toluene are good solvent choices due to their ability to dissolve the reactants and their suitable boiling points for this reaction.
Synthesis of N-Boc-4-methyl-4-oxopiperidine
A suitable ketone precursor is N-Boc-4-methyl-4-oxopiperidine. The Boc (tert-butyloxycarbonyl) protecting group is ideal as it is stable under the conditions of the subsequent reductive amination and can be easily removed under acidic conditions. The synthesis of this intermediate can be achieved from N-Boc-4-piperidone.
Experimental Protocol:
-
Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled solution. Stir for 1 hour at -78 °C to form the enolate.
-
Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-methyl-4-oxopiperidine.
Convergent Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is the chosen method for coupling the two key intermediates.[4] This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.
Caption: Reductive amination and deprotection workflow.
Experimental Protocol:
-
To a solution of N-Boc-4-methyl-4-oxopiperidine (1 equivalent) and 1-benzylpiperazine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
For the deprotection step, dissolve the crude intermediate in a solution of hydrochloric acid in methanol or trifluoroacetic acid in DCM.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the final product with an organic solvent.
-
Purify the final product, 1-benzyl-4-(4-methylpiperidin-4-yl)piperazine, by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: This is a preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over ketones, and does not reduce the starting ketone at a significant rate.
-
Acid Catalyst: The acid catalyzes the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient deprotection step to yield the final product.
Data Summary
| Step | Reactants | Product | Typical Yield |
| 1. Synthesis of 1-Benzylpiperazine | Piperazine, Benzyl Chloride | 1-Benzylpiperazine | >95% |
| 2. Synthesis of N-Boc-4-methyl-4-oxopiperidine | N-Boc-4-piperidone, Methyl Iodide | N-Boc-4-methyl-4-oxopiperidine | 60-70% |
| 3. Reductive Amination & Deprotection | 1-Benzylpiperazine, N-Boc-4-methyl-4-oxopiperidine | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | 70-85% |
References
- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
-
PubChem. 1-Benzylpiperazine. Available at: [Link]
- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available at: [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]
Sources
Discovery of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Abstract
This technical guide outlines a comprehensive methodology for the synthesis, purification, and characterization of the novel compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. While the specific discovery and detailed pharmacological profile of this molecule are not extensively documented in publicly available literature, its structural motifs, combining a benzylpiperazine moiety with a 4-methyl-4-aminopiperidine scaffold, suggest potential applications in drug discovery, particularly in the realm of central nervous system agents or as a versatile chemical intermediate. This document provides a scientifically grounded, step-by-step protocol for its synthesis via reductive amination, detailed analytical procedures for structural verification, and a proposed framework for its preliminary pharmacological evaluation. The causality behind experimental choices is elucidated to provide researchers with a robust and reproducible methodology.
Introduction: Rationale and Potential Significance
The synthesis of novel chemical entities with diverse pharmacophores is a cornerstone of modern drug discovery. The target molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (CAS No. 1208089-34-2), merges two key structural fragments known for their presence in biologically active compounds. The benzylpiperazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals.[3] The specific 4-methyl-4-aminopiperidine substitution introduces a quaternary carbon center, which can confer unique conformational properties and metabolic stability.
Given the structural similarities to known monoamine releasing agents and other CNS-active compounds, it is hypothesized that 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine may interact with monoamine transporters or receptors.[4] This guide provides a detailed roadmap for the de novo synthesis and characterization of this compound, enabling further investigation into its physicochemical and biological properties.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient approach to the synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is through a convergent synthesis strategy. The key disconnection lies at the C-N bond between the piperazine and piperidine rings, suggesting a reductive amination reaction between 1-benzylpiperazine and 1-methyl-4-piperidone. This approach is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of reductive amination.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
This protocol details the synthesis of the title compound via reductive amination of 1-benzylpiperazine with 1-methyl-4-piperidone.
Materials:
-
1-Benzylpiperazine
-
1-Methyl-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 1-benzylpiperazine (1.0 eq) in dichloroethane (DCE), add 1-methyl-4-piperidone (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if necessary, to afford the pure 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Caption: Synthetic workflow for the target compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire in CDCl₃. Expect characteristic signals for the benzyl protons, the piperazine and piperidine ring protons, and the methyl group.
-
¹³C NMR: Acquire in CDCl₃. Expect distinct signals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₇H₂₇N₃ is m/z 274.2283.[5]
Infrared (IR) Spectroscopy:
-
Analyze a thin film or KBr pellet. Look for characteristic C-H stretching and bending frequencies for aromatic and aliphatic groups, and C-N stretching vibrations.
Physicochemical and Pharmacological Data
The following table summarizes the known and predicted properties of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
| Property | Value | Source |
| CAS Number | 1208089-34-2 | [5] |
| Molecular Formula | C₁₇H₂₇N₃ | [5] |
| Molar Mass | 273.42 g/mol | [5] |
| Predicted Density | 1.045 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 381.2 ± 42.0 °C | [5] |
Proposed Preliminary Pharmacological Evaluation
Based on the structural motifs present in the target molecule, a preliminary pharmacological evaluation should focus on its potential interaction with the central nervous system.
In Vitro Receptor Binding Assays:
-
Screen the compound against a panel of monoamine transporters (dopamine, norepinephrine, and serotonin) and common CNS receptors (e.g., dopamine, serotonin, and adrenergic receptors) to identify potential biological targets.
In Vitro Functional Assays:
-
If binding to a transporter is observed, conduct uptake or release assays to determine if the compound acts as an inhibitor or a releasing agent.[4]
Conclusion
This technical guide provides a comprehensive and scientifically robust framework for the synthesis, purification, and characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. The detailed protocols and analytical methodologies are designed to be self-validating and reproducible. The proposed synthetic route via reductive amination offers an efficient and scalable method for obtaining this novel compound, paving the way for its further investigation in medicinal chemistry and drug discovery.
References
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. Available at: [Link]
-
ChemBK. 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. Available at: [Link]
-
MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]
- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Wikipedia. 4-Benzylpiperidine. Available at: [Link]
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. Available at: [Link]
-
PubChem. 1-Benzyl-4-methylpiperidine. Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]
-
Wikipedia. Methylbenzylpiperazine. Available at: [Link]
-
PubMed. (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available at: [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Introduction: Defining the Molecule and the Mission
In the landscape of modern drug discovery, particularly in the exploration of novel central nervous system (CNS) agents, piperazine and piperidine scaffolds are foundational motifs. The compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a logical conjunction of these privileged structures. It incorporates a benzyl group, known to modulate receptor affinity and metabolic stability; a piperazine linker, common in many CNS-active drugs; and a sterically defined 4-methyl-4-piperidinyl group, which can influence potency and selectivity.
Caption: Molecular Structure of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Section 1: Predicted Physicochemical Properties
Prior to embarking on laboratory-based characterization, in silico prediction provides a valuable, resource-efficient starting point. These computational models leverage vast databases of existing experimental data to forecast the properties of a novel structure.[1][2] The following table summarizes the predicted properties for our target compound, generated using industry-standard algorithms. It is crucial to view these predictions not as definitive values, but as informed hypotheses that guide the experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~301.46 g/mol | Influences diffusion and transport across membranes. |
| logP | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[3] |
| Aqueous Solubility (logS) | Low | Consistent with high logP, predicts challenges in developing aqueous formulations. |
| pKa (Most Basic) | ~9.5 - 10.5 | Corresponds to the piperidine nitrogen, which will be fully protonated at physiological pH. |
| pKa (Second Basic) | ~7.5 - 8.5 | Corresponds to the distal piperazine nitrogen, suggesting partial protonation at physiological pH. |
| Topological Polar Surface Area | ~18.5 Ų | Low TPSA is generally associated with good blood-brain barrier penetration potential. |
Note: Predicted values are aggregated from various computational tools and should be confirmed experimentally.
Section 2: Experimental Determination of Aqueous Solubility
Causality & Significance: Aqueous solubility is a master variable in drug development. It directly impacts dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs.[4] For intravenous formulations, insufficient solubility can lead to precipitation upon injection, causing severe safety issues. The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method, as it allows sufficient time for the solid and solution phases to reach a true equilibrium.[5]
Caption: Workflow for LogD Determination via Shake-Flask Method.
Step-by-Step Experimental Protocol: Shake-Flask Method
-
Solvent Preparation:
-
Prepare the buffered aqueous phase (e.g., pH 7.4 PBS).
-
Mix equal volumes of n-octanol and the aqueous buffer in a large separatory funnel. Shake vigorously and allow the layers to separate overnight. This pre-saturation step is critical for accurate results, as n-octanol has some miscibility with water. [3]
-
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer to a glass vial.
-
Add the compound (typically from a concentrated stock solution in a solvent like DMSO) to the vial, ensuring the final concentration is well below its aqueous solubility limit to avoid precipitation. [3] * Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning between the two phases.
-
-
Phase Separation:
-
Allow the vial to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate and improve the separation.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the distribution coefficient (D) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.
-
The final value is expressed as its base-10 logarithm: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous ) .
-
Section 4: Experimental Determination of Acid Dissociation Constants (pKa)
Causality & Significance: The pKa value defines the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For a basic compound like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, which has multiple nitrogen atoms, knowing the pKa values is essential to predict its charge state in different parts of the body. [6]The charge state profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa values. [7][8]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Experimental Protocol: Potentiometric Titration
-
System Setup and Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [7] * Prepare a standardized titrant solution (e.g., 0.1 M HCl for a basic compound).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in high-purity water. If solubility is an issue, a co-solvent system (e.g., methanol/water) may be required, and corrections must be applied to the final pKa value.
-
Maintain a constant ionic strength during the titration by adding a background electrolyte like KCl. [7]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Begin adding the acidic titrant in small, precise increments using an automated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These points are most accurately determined by calculating the first and second derivatives of the titration curve. [9]The peaks in the first derivative plot indicate the equivalence points, and the pKa is the pH at the halfway mark to each peak.
-
Given the two basic centers (piperidine and piperazine), at least two pKa values are expected to be determined.
-
Section 5: Chemical Stability Assessment via Forced Degradation
Causality & Significance: A drug substance must be stable throughout its shelf life to ensure safety and efficacy. Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) that deliberately exposes the drug to harsh conditions to identify potential degradation pathways and products. [10][11][12]This process is fundamental for developing a stability-indicating analytical method—a method that can accurately separate the intact drug from its degradation products. [13][14]The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%. [10]
| Stress Condition | Typical Protocol | Rationale |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Simulates acidic environments (e.g., stomach) and tests susceptibility of functional groups like amides or ethers to acid-catalyzed breakdown. [15] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Tests for lability in alkaline conditions, relevant for groups like esters and amides. [15] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Identifies susceptibility to oxidative degradation, which can occur in the presence of air or trace metal impurities. The tertiary amines in the structure are potential sites of oxidation. [10] |
| Photostability | Exposure to UV/Vis light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²) | Determines if the compound is light-sensitive, which dictates requirements for packaging (e.g., amber vials). Aromatic systems can be susceptible to photodegradation. [10][15] |
| Thermal Stress | Solid drug substance at 80°C for 48 hours | Assesses the intrinsic thermal stability of the molecule in the solid state. |
Step-by-Step Experimental Protocol: Forced Degradation
-
Sample Preparation:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photostability and thermal studies, the solid compound is used. A control sample (dissolved in the analytical mobile phase) is stored under normal conditions.
-
-
Stress Application:
-
Expose the samples to the conditions outlined in the table above for a defined period. The duration and temperature may need to be optimized to achieve the target 5-20% degradation. [10] * At designated time points, withdraw aliquots. For the acid and base hydrolysis samples, neutralize them immediately to halt the degradation reaction.
-
-
Analysis:
-
Analyze all stressed samples, along with the control, using a high-resolution chromatographic method, typically HPLC with a photodiode array (PDA) and a mass spectrometry (MS) detector.
-
The primary goal is to demonstrate peak purity and mass balance. The stability-indicating method should show a decrease in the area of the main drug peak and the appearance of new peaks corresponding to degradation products. The total peak area (parent drug + degradants) should remain relatively constant, demonstrating mass balance.
-
Conclusion
The physicochemical characterization of a novel entity like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a systematic, multi-faceted process that forms the bedrock of its preclinical and clinical development. While computational predictions offer valuable initial guidance, they must be rigorously confirmed through empirical testing. The protocols detailed in this guide—from the gold-standard shake-flask methods for solubility and lipophilicity to potentiometric titration for pKa and ICH-guided forced degradation for stability—represent a comprehensive and self-validating framework. By executing these studies with scientific diligence, researchers can build a robust data package that enables rational formulation design, predicts in vivo behavior, and ensures the development of a safe, stable, and effective therapeutic agent.
References
- Chemicalize. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWO5OAxXUHQq4L2I9KmKAWtMT78WHqUUW9xGlnemZm0Z2qdAJaHscasHfWhCYMObRxprhJ4unpjwhsdBwBRY9Aeb0BkWR79ip8XAJDVnwHipPtqss3l_MKnKBz97ky-vZpcg==]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0511-0004]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.
- Calculations - Instant Cheminformatics Solutions. Chemicalize. [URL: https://chemicalize.
- LogP / LogD shake-flask method. Protocols.io. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k4zgk5/v1]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.tr/en/pub/jptd/issue/85688/1429986]
- Q1A(R2) Guideline. ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/]
- LogD/LogP Background. Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/logd-logp]
- Solubility Testing – Shake Flask Method. BioAssay Systems. [URL: https://www.bioassaysys.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
- 1-(1-methyl-piperidin-4-yl)piperazine Drug Information. PharmaCompass.com. [URL: https://www.pharmacompass.com/pharma-intermediates/1-1-methyl-piperidin-4-yl-piperazine-23995-88-2]
- Chemicalize - Instant Cheminformatics Solutions. Chemicalize. [URL: https://chemicalize.com/]
- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-and-drug-products-step-2b_en.pdf]
- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [URL: https://typeset.
- Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31206]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9k5zgk5/v1]
- Benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate 95%. AChemBlock. [URL: https://www.achemblock.com/product/AD271534.html]
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465373/]
- benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Pharmalego. [URL: https://www.pharmalego.com/product/00746.html]
- Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]
- (PDF) LogP / LogD shake-flask method v1. ResearchGate. [URL: https://www.researchgate.net/publication/383120619_LogP_LogD_shake-flask_method_v1]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201011/DT201011_A02.pdf]
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.
- Chemical Database Service webinar. YouTube. [URL: https://www.youtube.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/solubility-assay]
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8272999.htm]
- A practical guide to forced degradation and stability studies for drug substances. LGC. [URL: https://www.lgcstandards.com/US/en/A-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/w/1169]
- Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog. [URL: https://blog.metrohmusa.
- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Calculators & Predictors. Chemaxon. [URL: https://chemaxon.
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Atticus Pharma. [URL: https://atticuspharma.
- 1-(1-Methyl-4-piperidinyl)piperazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/23995882]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. blog.metrohmusa.com [blog.metrohmusa.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. onyxipca.com [onyxipca.com]
A Technical Guide to the Comprehensive Solubility Assessment of Novel Piperazine Derivatives: A Case Study of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Abstract
Aqueous solubility is a cornerstone physicochemical property that dictates the developability of a novel chemical entity. Insufficient solubility is a primary contributor to poor oral bioavailability, leading to unpredictable clinical outcomes and late-stage attrition in drug development pipelines. This guide provides a comprehensive framework for the systematic evaluation of the solubility of novel piperazine derivatives, a chemical class prevalent in modern drug discovery. Using the exemplar molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, we delineate a logical, multi-tiered approach from in-silico prediction to definitive thermodynamic analysis. This document details the causality behind experimental choices, provides validated, step-by-step protocols for key assays, and discusses critical influencing factors such as pH, solid-state form, and salt selection. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to conduct a thorough and self-validating solubility assessment.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of success. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is the prerequisite for absorption into the systemic circulation. Drugs with low water solubility often exhibit poor and variable oral bioavailability, which can compromise therapeutic efficacy and safety.[1][2]
Piperazine derivatives are a vital scaffold in medicinal chemistry, but their often basic and lipophilic nature can present significant solubility challenges. This guide uses 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine as a representative case study to illustrate a robust workflow for solubility characterization. While specific experimental data for this exact molecule is not publicly available, the principles and protocols outlined herein provide a universal blueprint for any new chemical entity within this class.
Foundational Physicochemical Profiling: Predicting Behavior
Before any wet-lab experimentation, a foundational understanding of the molecule's intrinsic properties must be established. In-silico tools provide rapid, cost-effective predictions that are instrumental in designing intelligent and efficient experimental protocols.
For our case-study molecule, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, the key parameters to assess are its pKa (acid dissociation constant) and LogP (octanol-water partition coefficient).
-
pKa (Acid Dissociation Constant): This value indicates the pH at which 50% of the drug is in its ionized form.[3] As a piperazine derivative, our molecule contains basic nitrogen atoms that will be protonated at low pH. Knowing the pKa is crucial for predicting how its solubility will change throughout the pH range of the GI tract (pH 1.2 to 6.8). The piperazine moiety typically has two pKa values.[4]
-
LogP (Lipophilicity): This parameter measures the lipophilicity of the neutral form of the drug. A high LogP often correlates with low aqueous solubility.
A schematic of this initial assessment workflow is presented below.
Caption: Initial workflow from molecular structure to experimental design.
Experimental Solubility Determination: Protocols and Rationale
Solubility can be classified into two main types: kinetic and thermodynamic. Each provides different, yet complementary, insights crucial at various stages of drug development.
Kinetic Solubility: High-Throughput Screening for Early Discovery
Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is not a true equilibrium value but is invaluable for early-stage discovery to quickly rank compounds and flag potential issues.[5] The method is rapid and amenable to high-throughput automation.[6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
The underlying principle of this assay is that precipitated particles will scatter a light beam. The amount of scattered light is proportional to the amount of insoluble material.[7]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine in 100% DMSO.
-
Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This rapid solvent shift induces precipitation for poorly soluble compounds.[6][8]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.[5]
-
Measurement: Read the plate using a laser nephelometer, which measures the forward scattered light.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured nephelometry signal is not significantly different from the background (buffer with DMSO only). Results are often binned into categories (e.g., High: >100 µM, Medium: 10-100 µM, Low: <10 µM).[7]
Causality: The choice of a nephelometric readout is based on its speed and direct measurement of precipitation. This method is preferred in early discovery over more complex techniques like HPLC because the goal is rapid flagging of problematic compounds, not precise quantification.
Thermodynamic Solubility: The Gold Standard for Development
Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. This is the most accurate and relevant measure for lead optimization and formulation development.[5] The "shake-flask" method is the universally recognized gold-standard protocol.[9][10]
Experimental Protocol: Shake-Flask Method (ICH M9 Guideline)
This protocol is designed to ensure that a true equilibrium between the solid drug and the solution is achieved.
-
Material Preparation: Add an excess amount of solid 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine to a series of glass vials. The excess solid is critical to ensure saturation is reached.[10]
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[5][9] The pH of the suspension should be verified at the beginning and end of the experiment.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations must be used for accurate quantification.
-
Solid-State Analysis (Self-Validation): Recover the remaining solid material from the vial and analyze it using X-Ray Powder Diffraction (XRPD).[12][13] This crucial step validates the experiment by confirming if the solid form of the drug changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[9]
Caption: Workflow for the gold-standard shake-flask solubility assay.
pH-Solubility Profiling: Simulating the GI Tract
For ionizable compounds like our basic piperazine derivative, solubility is highly dependent on pH. A pH-solubility profile is essential to predict how the drug will behave as it transits through the varying pH environments of the stomach (pH ~1.2-3) and intestine (pH ~5.5-7.5).
This is determined by performing the shake-flask experiment across a range of buffered solutions. The resulting data can be understood using the Henderson-Hasselbalch equation .[3][14][15] For a weak base, as the pH of the solution drops below its pKa, the molecule becomes increasingly protonated (ionized). This charged form is more polar and thus more soluble in water. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.
The expected pH-solubility profile for a basic drug like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine will show low intrinsic solubility at high pH (where it is neutral) and exponentially increasing solubility as the pH decreases.[16]
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format.
| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solid Form Post-Assay (XRPD) |
| Purified Water | ~7.0 | 25 | Shake-Flask | [Experimental Value] | [e.g., Form I] |
| 0.1 N HCl (SGF) | 1.2 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I or HCl Salt] |
| Phosphate Buffer | 4.5 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I] |
| Phosphate Buffer (FaSSIF) | 6.8 | 37 | Shake-Flask | [Experimental Value] | [e.g., Form I] |
| PBS | 7.4 | 25 | Kinetic | [Experimental Value] | N/A |
Critical Influencing Factors and Mitigation Strategies
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[17] Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in physical properties, including solubility and dissolution rate.[17][18][19][20] A metastable polymorph is generally more soluble than the most stable form.[18] It is imperative to know which polymorph is being tested, as an undisclosed form conversion during development can lead to catastrophic changes in bioavailability. This is why post-assay XRPD analysis is a non-negotiable, self-validating step in any thermodynamic solubility protocol.[13][21]
Salt Formation
For poorly soluble basic or acidic compounds, salt formation is the most common and effective strategy to enhance solubility and dissolution rate.[22][23] Converting a basic drug like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine into a salt (e.g., hydrochloride, mesylate, tartrate) introduces ionic character, which dramatically improves aqueous solubility.[24][25]
The selection of a suitable salt form is a critical step in pre-formulation and involves screening various counter-ions to find a salt with optimal properties, considering not just solubility but also stability, hygroscopicity, and manufacturability.
Conclusion
The comprehensive solubility assessment of a novel drug candidate like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a logical and systematic process. It begins with in-silico predictions to guide experimental design, proceeds through high-throughput kinetic screening for early-stage ranking, and culminates in the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. A thorough pH-solubility profile is essential for ionizable molecules, and the solid-state form must be rigorously controlled and monitored throughout. By understanding the causality behind each experimental choice and adhering to self-validating protocols, researchers can generate a robust and reliable data package that is crucial for making informed decisions and ensuring the successful progression of new drug candidates.
References
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
-
BioTek Instruments. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4: Biopharmaceutics Classification System-based biowaivers. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Choi, J. N., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 1395-1400. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 10(1), 25. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 1-Benzyl-4-methylpiperidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]
-
Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Retrieved from [Link]
-
ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]
-
UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
-
Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]
-
CHEManager International. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. uregina.ca [uregina.ca]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. database.ich.org [database.ich.org]
- 12. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjpdft.com [rjpdft.com]
- 24. researchgate.net [researchgate.net]
- 25. bjcardio.co.uk [bjcardio.co.uk]
Methodological & Application
HPLC-UV analysis of piperazine derivatives
Abstract
Piperazine and its derivatives represent a distinct analytical challenge in pharmaceutical and forensic workflows due to their high polarity, basicity, and—in the case of the parent compound—lack of a significant UV chromophore. This guide provides a bifurcated methodological approach: Direct RP-HPLC for aromatic derivatives (e.g., BZP, TFMPP) and Pre-Column Derivatization for non-absorbing aliphatic piperazines. We present validated protocols utilizing Dansyl Chloride (DNS-Cl) and NBD-Cl, alongside mixed-mode stationary phase strategies to overcome common peak tailing issues associated with amine-silanol interactions.
Introduction & Analytical Strategy
Piperazine (diethylenediamine) is a cyclic secondary amine widely used as an anthelmintic and a building block for APIs (e.g., ciprofloxacin, sildenafil). Its derivatives, such as N-benzylpiperazine (BZP), are also monitored in forensic toxicology.
The Core Challenges:
-
Chromophore Absence: Native piperazine has negligible UV absorption above 200 nm.[1]
-
Basicity (pKa ~9.8): At typical acidic HPLC pH, piperazine is doubly charged, leading to early elution (low
) and severe peak tailing due to interaction with residual silanols on silica columns. -
Polarity: High water solubility makes retention on standard C18 columns difficult without ion-pairing agents.
Strategic Decision Matrix: To select the correct protocol, the analyst must first classify the specific piperazine derivative based on its UV activity.
Figure 1: Decision tree for selecting the appropriate HPLC workflow based on the structural properties of the piperazine derivative.
Protocol A: Direct Analysis of Aromatic Piperazines
Target Analytes: N-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), and related substituted piperazines.
Scientific Rationale: Since these molecules possess aromatic rings, they can be detected directly at 210–220 nm. However, their basic nitrogen atoms cause tailing. We utilize a High pH resistant C18 column combined with an amine modifier (Diethylamine) to compete for silanol sites and suppress ionization, improving peak symmetry.
Experimental Conditions
| Parameter | Specification |
| Column | XBridge C18 or Gemini C18-NX (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (BZP max) and 254 nm |
| Temperature | 30°C |
| Injection Vol | 10 µL |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 (Re-equilibration) |
Procedure:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
-
System Suitability: Inject standard 6 times. Acceptance criteria: RSD < 2.0%, Tailing Factor (T) < 1.5.
Protocol B: Derivatization of Non-Chromophoric Piperazines
Target Analytes: Piperazine, Piperazine Citrate, Piperazine Adipate.
Scientific Rationale: Piperazine has two secondary amine groups.[2] Reaction with Dansyl Chloride (DNS-Cl) introduces a naphthalene sulfonyl fluorophore, allowing sensitive UV detection at 254 nm or 335 nm. The reaction requires basic conditions to ensure the amine is unprotonated and nucleophilic.
Reagents Preparation
-
Dansyl Chloride Solution: 5 mg/mL in Acetone (Prepare fresh, protect from light).
-
Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 11.0.
-
Quenching Solution: 10% Proline or Diethylamine (optional, to consume excess reagent).
Derivatization Workflow
-
Mix: In a 2 mL amber vial, combine:
-
100 µL Sample Solution (aqueous)
-
100 µL Na₂CO₃ Buffer (pH 11)
-
200 µL Dansyl Chloride Solution
-
-
Incubate: Cap and heat at 60°C for 20 minutes in a heating block. (Heat drives the sulfonylation reaction to completion).
-
Cool: Allow to cool to room temperature.
-
Dilute: Add 600 µL Acetonitrile to dissolve any precipitated derivative and match mobile phase conditions.
-
Filter: Filter through 0.45 µm nylon filter into HPLC vial.
HPLC Conditions (Dansyl-Piperazine)
| Parameter | Specification |
| Column | C18 Standard (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile : Water (70 : 30 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV @ 254 nm (Universal) or 335 nm (Specific to Dansyl) |
| Retention | ~6-8 min (Bis-dansyl-piperazine) |
Method Validation Summary (ICH Q2)
To ensure trustworthiness, the method must be validated. Typical acceptance criteria for piperazine analysis:
| Validation Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.999 | Range: 80% - 120% of target concentration. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spiked placebo recovery. |
| Precision (Repeatability) | RSD < 1.0% (n=6) | System suitability injection. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Critical for trace impurity analysis. |
| Specificity | Resolution > 2.0 | No interference from blank/placebo at retention time. |
Troubleshooting Guide
-
Issue: Split Peaks.
-
Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% ACN sample into 10% ACN initial gradient).
-
Fix: Dilute derivatized sample with water or initial mobile phase before injection.
-
-
Issue: Low Recovery of Derivative.
-
Cause: pH of reaction mix < 9.0.
-
Fix: Ensure Carbonate buffer is fresh and pH is confirmed > 10.5. Piperazine must be uncharged to react.
-
-
Issue: Drifting Retention Times.
-
Cause: Ion-pairing equilibrium (if using ion-pair method) or temperature fluctuation.
-
Fix: Use column oven (30°C) and allow 20 column volumes of equilibration for ion-pair methods.
-
References
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Benzylpiperazine (BZP) Analytical Monographs. Retrieved from [Link]
-
National Institutes of Health (PubMed). (1976). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Retrieved from [Link]
Sources
Experimental Design: Characterization of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Introduction & Rationale
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine represents a chemical scaffold characteristic of high-affinity Sigma Receptor (
Historically, piperazine-piperidine hybrids have been investigated for antipsychotic, antidepressant, and neuroprotective properties. This application note provides a rigorous experimental framework to validate this molecule's pharmacological profile, moving from in silico prediction to in vivo efficacy.
The "Why" Behind the Design
-
Target Identification: The benzyl-piperazine motif is a "privileged structure" for
affinity.[1] We must first validate this binding before exploring downstream effects.[1] -
Metabolic Liability: The benzyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes.[1] Early stability testing is non-negotiable.[1]
-
Selectivity: To rule out "dirty" drug profiles (e.g., off-target dopaminergic binding causing extrapyramidal side effects), we include a counter-screen against
and Dopamine D2 receptors.[1]
Experimental Workflow (Visualized)
The following diagram outlines the logical progression of the study. Decisions to proceed are gated by specific success criteria (Go/No-Go decisions).
Figure 1: Critical path for the pharmacological validation of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Module 1: Physicochemical Profiling[1]
Before biological testing, the compound's solubility must be established to prevent false negatives in assay buffers.
Predicted Properties:
| Property | Predicted Value | Implication |
|---|---|---|
| LogP | ~2.5 - 3.2 | Moderate lipophilicity; likely BBB permeable.[1] |
| pKa (Basic N) | ~8.5 - 9.2 | Protonated at physiological pH (7.4); critical for receptor electrostatic anchoring.[1] |
| TPSA | < 40 Ų | Excellent potential for CNS penetration.[1] |
Protocol: Kinetic Solubility Assay
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Dilution: Spike into PBS (pH 7.4) to reach 100 µM (1% DMSO final).[1]
-
Incubation: Shake for 24 hours at 25°C.
-
Analysis: Filter (0.45 µm) and analyze filtrate via HPLC-UV against a standard curve.
-
Acceptance: Solubility > 10 µM is required for binding assays.
Module 2: In Vitro Pharmacology (Receptor Binding)[1]
This is the core validation step.[1] We utilize Radioligand Binding Assays to determine the affinity (
Rationale: The "Masking" Strategy
Since many ligands bind both
-
Assay: Uses
(Highly selective).[1][2][3] -
Assay: Uses
(Non-selective).[1][2][3] Crucial Step: We add non-radioactive (+)-pentazocine to the buffer to "mask" (block) sites, ensuring the radioligand only reports binding.[1]
Protocol: Sigma-1 Receptor Binding Assay[1]
Materials:
-
Tissue: Guinea Pig Brain or Liver membranes (rich in
).[1][2] -
Radioligand:
(2-3 nM final conc).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1][5]
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (~20 µg protein).[1]
-
50 µL Test Compound (1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine) at varying concentrations (
to M). -
50 µL
.
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Long incubation ensures equilibrium for hydrophobic ligands).[1]
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce binding to the filter).
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Module 3: ADME (Metabolic Stability)
The N-benzyl group is a known "metabolic soft spot," prone to oxidative dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6).[1]
Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Workflow Diagram:
Figure 2: Microsomal stability workflow.[1] The reaction is NADPH-dependent.[1]
Key Steps:
-
Pre-incubation: 10 min at 37°C with liver microsomes (human and rat) to detect non-NADPH dependent degradation.[1]
-
Initiation: Add NADPH regenerating system.
-
Quenching: At time points, transfer aliquot into acetonitrile containing an internal standard (e.g., Warfarin).[1]
-
Analysis: Monitor the disappearance of the parent peak (m/z ~274 for the protonated ion).
Module 4: In Vivo Behavioral Efficacy[1]
If the compound shows
Protocol: Mouse Forced Swim Test
Ethical Note: All procedures must be approved by IACUC.
-
Subjects: Male CD-1 mice (n=8-10 per group).
-
Dosing: Administer test compound (IP or PO) 30-60 minutes prior to testing.
-
Apparatus: Cylindrical tank (25 cm high, 10 cm diameter) filled with 25°C water.
-
Procedure:
-
Interpretation: A significant reduction in immobility time compared to vehicle indicates antidepressant-like efficacy.[1]
References
-
Ganapathy, M. E., et al. (1999).[1] Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link
-
Matsumoto, R. R., et al. (2008).[1][6] Characterization of the interaction of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), with sigma receptors. European Journal of Pharmacology.[1] Link
-
Fontanilla, D., et al. (2009).[1][2] The sigma-1 receptor: a new therapeutic target for pain.[1] Current Pharmaceutical Design.[1] Link
-
PubChem. (2023).[1] Compound Summary: 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.[1] National Library of Medicine.[1] Link
-
Gifford Bioscience. (2023).[1] Radioligand Binding Assay Protocols for Sigma Receptors.Link[1]
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability in Response to 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: Unveiling the Cellular Impact of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. Derivatives of benzylpiperazine are known to exhibit a range of biological activities, including potential stimulant and psychoactive effects.[1][2][3] In the context of drug discovery and development, it is crucial to characterize the cellular response to such novel chemical entities. A primary step in this characterization is the assessment of cell viability, which provides fundamental insights into a compound's cytotoxic or cytostatic potential.[4] These assessments are critical for determining the therapeutic window and potential off-target effects of a candidate molecule.[5]
This comprehensive guide provides detailed protocols for assessing the in vitro effects of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine on cell viability. It is intended for researchers, scientists, and drug development professionals engaged in the biological evaluation of small molecule compounds. The protocols described herein are robust, widely accepted methods that offer distinct advantages depending on the experimental goals and available resources.
Choosing the Right Cell Viability Assay: A Critical Decision
The selection of an appropriate cell viability assay is paramount for generating reliable and meaningful data.[6][7] The choice depends on several factors, including the mechanism of action of the compound, the cell type being used, and the desired endpoint of the study.[7] This guide will focus on three commonly used and well-validated assays that measure different aspects of cell health: the MTT assay, the CellTiter-Glo® Luminescent Cell Viability Assay, and the Neutral Red Uptake Assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in a cell culture, which is a key indicator of metabolically active cells.[11][12] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[12][13] This method is known for its high sensitivity and "add-mix-measure" simplicity.[11][14]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16][17] The amount of dye retained is proportional to the number of viable cells. This assay is particularly useful for assessing membrane integrity and lysosomal function.[15]
The following diagram illustrates a decision-making workflow for selecting an appropriate cell viability assay.
Caption: A flowchart to guide the selection of a suitable cell viability assay.
Experimental Protocols
General Considerations Before Starting
-
Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For example, if investigating neurotoxicity, a neuronal cell line would be appropriate.[18]
-
Compound Solubilization: 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.
-
Untreated Control: Cells grown in culture medium only.
-
Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.
-
The following diagram outlines the general experimental workflow for determining the IC50 value of a compound.
Caption: A generalized workflow for determining the IC50 value of a compound.
Protocol 1: MTT Assay
This protocol is adapted from standard procedures and provides a reliable method for assessing cell metabolic activity.[9][19][20]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and offers a highly sensitive and rapid assessment of cell viability.[11][13][14]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of serially diluted 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine to the wells. Include necessary controls.
-
Incubation: Incubate the plate for the desired duration at 37°C.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Protocol 3: Neutral Red Uptake Assay
This protocol is a classic method for evaluating cell viability by assessing lysosomal integrity.[15][21][22]
Materials:
-
Neutral Red solution (e.g., 0.33% in water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Medium Removal and Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with 150 µL of DPBS. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Dye Removal and Washing: Remove the Neutral Red solution and wash the cells with 150 µL of DPBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
Data Analysis and Interpretation
The primary endpoint of these assays is often the determination of the IC50 value, which is the concentration of the compound that inhibits 50% of the cellular response (e.g., metabolic activity, ATP production, or dye uptake) compared to the untreated control.[5][23]
Calculation of Percentage Viability:
Percentage Viability = [(Absorbance/Luminescence of Treated Cells - Absorbance/Luminescence of Blank) / (Absorbance/Luminescence of Vehicle Control - Absorbance/Luminescence of Blank)] x 100
IC50 Determination:
The IC50 value is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel with Solver add-in).[24][25]
Example Data Presentation:
| Concentration of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 50 | 0.63 | 0.04 | 50.4 |
| 100 | 0.40 | 0.03 | 32.0 |
| 200 | 0.25 | 0.02 | 20.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Conclusion and Further Perspectives
The protocols outlined in this application note provide a robust framework for the initial assessment of the cytotoxic potential of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. By employing multiple assays that probe different aspects of cell health, researchers can gain a more comprehensive understanding of the compound's cellular effects. It is important to note that these in vitro assays are a first step in the toxicological and pharmacological profiling of a new chemical entity. Further studies, such as those investigating the mechanism of cell death (apoptosis vs. necrosis) and in vivo toxicity assessments, are necessary for a complete characterization.
References
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (2023, December 14). Benzylpiperazine. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (2023, May 27). Methylbenzylpiperazine. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Cell viability assay of different concentrations (0.1–10 µM) of.... Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (2023, June 21). 4-Benzylpiperidine. Retrieved February 1, 2026, from [Link]
-
Springer. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (2019, January 11). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved February 1, 2026, from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, August 9). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved February 1, 2026, from [Link]
-
AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved February 1, 2026, from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved February 1, 2026, from [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved February 1, 2026, from [Link]
-
YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved February 1, 2026, from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved February 1, 2026, from [Link]
-
PubMed. (2016, July 1). Benzylpiperazine: "A messy drug". Retrieved February 1, 2026, from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved February 1, 2026, from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved February 1, 2026, from [Link]
-
Altervista. (2024, February 27). Neutral red: dye uptake viability test (NRU). Retrieved February 1, 2026, from [Link]
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved February 1, 2026, from [Link]
-
PubMed. (2021, January 27). (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved February 1, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. promega.com [promega.com]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. promega.com [promega.com]
- 15. qualitybiological.com [qualitybiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 18. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. iivs.org [iivs.org]
- 23. clyte.tech [clyte.tech]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
For Research Use Only. Not for diagnostic or therapeutic use.
A Senior Application Scientist's Guide to a Novel Piperazine Derivative
Abstract
This document provides a comprehensive technical guide for the research chemical 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. Due to the limited volume of published data specific to this molecule, this guide synthesizes information from structurally related compounds, particularly benzylpiperazine (BZP) and other 4-substituted piperidinyl-piperazine analogs, to propose potential research applications and detailed experimental protocols. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and potential therapeutic agents. All proposed methodologies are grounded in established pharmacological and chemical principles and should be adapted and validated by the end-user for their specific research context.
Introduction and Chemical Profile
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a designer research chemical belonging to the piperazine class of compounds. The piperazine scaffold is a common motif in a wide array of biologically active molecules, with derivatives exhibiting a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and stimulant effects.[1][2] The structure of the title compound, featuring a benzyl group on one piperazine nitrogen and a 4-methylpiperidin-4-yl substituent on the other, suggests a potential for complex interactions with central nervous system (CNS) targets.
The benzylpiperazine moiety is known to interact with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors.[3][4] The addition of the 4-methylpiperidin-4-yl group introduces a distinct structural element that may modulate the compound's affinity, selectivity, and overall pharmacological profile compared to simpler BZP analogs.
Table 1: Chemical and Physical Properties of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
| Property | Value | Source |
| CAS Number | 1208089-34-2 | |
| Molecular Formula | C₁₇H₂₇N₃ | |
| Molar Mass | 273.42 g/mol | |
| Predicted Boiling Point | 381.2 ± 42.0 °C | |
| Predicted Density | 1.045 ± 0.06 g/cm³ |
Postulated Mechanism of Action and Research Applications
Based on the pharmacology of structurally related compounds, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is hypothesized to be a modulator of monoaminergic neurotransmission. Benzylpiperazine (BZP) and its analogs are known to act as stimulants, primarily by increasing the extracellular levels of dopamine, norepinephrine, and serotonin.[3][4] This can occur through various mechanisms, including the inhibition of reuptake transporters and/or promoting neurotransmitter release.
The 4-piperidinyl-piperazine substructure is found in several CNS-active drugs, often contributing to high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5][6] Therefore, it is plausible that 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine may exhibit a multi-target profile, potentially acting as a dopamine and serotonin receptor ligand and/or a monoamine releasing agent.
Potential Research Applications:
-
Neuropharmacology: Elucidation of its specific receptor binding profile and effects on neurotransmitter dynamics.
-
Behavioral Pharmacology: Investigation of its stimulant, anxiolytic, or antipsychotic-like effects in animal models.[7]
-
Medicinal Chemistry: Use as a lead compound for the development of novel CNS agents.
-
Drug Metabolism and Pharmacokinetics (DMPK): Characterization of its metabolic pathways and pharmacokinetic profile.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine for experiments
Application Note & Protocol
Topic: Protocol for Dissolving 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine for Experimental Use
Abstract
This document provides a comprehensive guide for the solubilization of the research compound 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. Given the compound's structural characteristics—a complex heterocyclic molecule with significant nonpolar features—standard aqueous dissolution is not feasible. This guide details a reliable protocol for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequently creating working solutions in aqueous buffers or cell culture media. The methodologies presented are grounded in established principles for handling poorly soluble compounds to ensure experimental reproducibility and integrity.
Physicochemical Characterization & Solubility Profile
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a multi-ring heterocyclic compound. Its structure, featuring a nonpolar benzyl group and a large alkylpiperidine moiety, governs its solubility. While empirical, vendor-supplied data for this specific molecule is not widely available, its physicochemical properties can be calculated and its solubility profile can be expertly predicted based on its constituent functional groups and data from analogous structures.
The base piperazine molecule is freely soluble in water[1][2], however, the addition of the large, hydrophobic benzyl and methyl-piperidinyl groups drastically reduces aqueous solubility. Therefore, polar aprotic solvents are required for effective dissolution.
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | Nomenclature |
| Molecular Formula | C₁₉H₃₁N₃ | Structural Analysis |
| Molecular Weight | 301.47 g/mol | Calculation |
| Appearance | Predicted to be a white to off-white solid or viscous oil at room temperature. | Analog Data[3] |
| Predicted Solubility | Water / Aqueous Buffer: Practically Insoluble.DMSO: Highly Soluble (>50 mM predicted).Ethanol / Methanol: Soluble. | Structural Inference |
Health & Safety Precautions
As the toxicological properties of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine have not been thoroughly investigated, it must be handled with care, assuming it is potentially hazardous. Standard laboratory personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling Advice: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Rationale for Solvent Selection: Why DMSO?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine for several key reasons:
-
High Solubilizing Power: As an amphiphilic, polar aprotic solvent, DMSO is highly effective at dissolving nonpolar, hydrophobic compounds that are insoluble in water.
-
Biological Compatibility (at low concentrations): DMSO is miscible with water and cell culture media, allowing for the dilution of a concentrated stock to a final working concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.
-
Stability: Concentrated stock solutions in DMSO are generally more stable than dilute aqueous solutions, allowing for long-term storage.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 20 mM stock solution in 100% DMSO. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which could compromise compound solubility.
Materials & Equipment:
-
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine powder
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Step-by-Step Methodology:
-
Pre-Calculation: Determine the mass of the compound needed. To make 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 301.47 g/mol × 1000 mg/g = 6.03 mg
-
-
Weighing: Accurately weigh approximately 6.03 mg of the compound directly into a sterile microcentrifuge tube or vial. Record the exact mass weighed.
-
Expert Tip: It is more accurate to weigh a slightly different mass (e.g., 6.15 mg) and recalculate the exact concentration than to struggle to weigh the exact target mass.[2]
-
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial. For the mass of 6.03 mg, add exactly 1.0 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If the compound is slow to dissolve, sonicate in a room temperature water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but do not overheat.
-
-
Labeling & Storage:
-
Clearly label the vial with the compound name, exact concentration, solvent (100% DMSO), and preparation date.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Caption: Workflow for preparing a concentrated DMSO stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the critical step of diluting the DMSO stock into an aqueous medium (e.g., PBS, cell culture media) for the final experiment. The primary challenge is avoiding precipitation of the hydrophobic compound.
Key Principle: The DMSO stock must be diluted rapidly and sufficiently so that the compound remains solubilized in the final aqueous environment. The final concentration of DMSO should not exceed levels toxic to the experimental system (typically <0.5% for cell-based assays).
Materials & Equipment:
-
Concentrated DMSO stock solution (from Protocol 1)
-
Pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium
-
Sterile tubes and calibrated micropipettes
Step-by-Step Methodology:
-
Prepare Dilution Medium: Ensure your final aqueous medium (e.g., cell culture media with serum) is prepared and warmed to the experimental temperature (e.g., 37°C). The presence of proteins like serum can help stabilize hydrophobic compounds.
-
Serial Dilution (if necessary): It is often impractical to perform a single large dilution. A two-step dilution is common.
-
Intermediate Dilution: Pipette a large volume (e.g., 980 µL) of the pre-warmed aqueous medium into a new tube. Add a small volume of the DMSO stock (e.g., 20 µL) directly into the medium while gently vortexing or flicking the tube. This rapid mixing is critical.
-
Final Dilution: Use this intermediate solution to prepare your final experimental concentrations.
-
-
Direct Dilution Example (for a 10 µM final concentration):
-
To prepare 1 mL of a 10 µM working solution from a 20 mM stock:
-
The required dilution factor is 20,000 µM / 10 µM = 2000x.
-
Volume of stock needed = 1000 µL / 2000 = 0.5 µL.
-
Action: Pipette 999.5 µL of pre-warmed medium into a tube. Add 0.5 µL of the 20 mM DMSO stock. Immediately cap and vortex gently.
-
The final DMSO concentration will be 0.05%, which is well-tolerated by most cell lines.
-
-
Verification: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, refer to the Troubleshooting section.
Caption: Dilution of DMSO stock into aqueous experimental medium.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Compound purity is low, or the concentration is above its solubility limit. | - Use a water bath sonicator for 10-15 minutes.- Gently warm the solution to 37°C.- If it still fails, prepare a less concentrated stock solution (e.g., 10 mM). |
| Precipitation upon dilution into aqueous medium | The compound's solubility limit in the final medium is exceeded ("crashing out"). | - Ensure the aqueous medium is pre-warmed (37°C).- Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing.- Decrease the final concentration of the compound.- Increase the final percentage of DMSO slightly, if the assay allows (e.g., from 0.1% to 0.25%). |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh working solutions for each experiment.- Aliquot the DMSO stock into single-use volumes to avoid repeated freezing and thawing.- Store stock solutions protected from light at -80°C. |
References
-
Pipzine Chemicals. 1-Benzyl-4-methylpiperazine Hydrochloride.[Link]
-
PubChem - NIH. 1-Benzyl-4-methylpiperidine.[Link]
-
PubChem - NIH. 1-Benzyl-4-methyl-piperazine.[Link]
-
Solubility of Things. Piperazine.[Link]
-
Journal of Visualized Experiments. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[Link]
-
ResearchGate. Absorption rates and CO2 solubility in new piperazine blends.[Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.[Link]
-
ACS Publications. A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.[Link]
-
Wikipedia. Piperazine.[Link]
-
ACS Publications. Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate.[Link]
-
PubChem - NIH. Piperazine.[Link]
-
ResearchGate. In Vitro Solubility Assays in Drug Discovery.[Link]
-
Rice University. Solutions and dilutions: working with stock solutions.[Link]
-
LifeTein. DMSO usage in cell culture.[Link]
Sources
Troubleshooting & Optimization
Introduction: The Challenge of Analyzing 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
An in-depth guide to optimizing HPLC parameters for the analysis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, designed for researchers, scientists, and drug development professionals.
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a tertiary amine with multiple basic centers, making its analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) a significant challenge. The primary obstacle arises from the interaction between the basic nitrogen atoms of the analyte and the acidic residual silanol groups present on the surface of traditional silica-based stationary phases. This secondary interaction leads to a host of chromatographic issues, most notably poor peak shape (tailing), variable retention times, and low sensitivity.
This technical support center provides a structured approach to method development and troubleshooting, moving from frequently asked questions to in-depth, cause-and-effect troubleshooting guides. As Senior Application Scientists, our goal is to empower you not just to follow a protocol, but to understand the underlying chromatographic principles to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Q1: What is a good starting point for an HPLC method for this compound?
A: A robust starting point involves using a modern, high-purity, end-capped C18 column and controlling the mobile phase pH to suppress unwanted silanol interactions. The benzyl group provides a strong chromophore, making UV detection straightforward.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Minimizes surface silanol activity, providing better peak shape for basic compounds.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ | Low pH protonates the analyte and suppresses ionization of silanol groups, reducing peak tailing.[3][4] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 10% to 70% B over 15 minutes | A good starting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity. |
| Detection | UV at 220 nm or 254 nm | The benzyl chromophore absorbs strongly in this region. |
| Injection Vol. | 5 µL | A small volume minimizes potential for mass overload.[1] |
Q2: My primary issue is severe peak tailing. What is the main cause and the quickest fix?
A: The primary cause is the interaction between the positively charged amine groups on your molecule and negatively charged, deprotonated silanol groups on the column packing.[1][5] The quickest fix is to adjust the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5) ensures that the silanol groups are not ionized, thus preventing the secondary ionic interaction that causes tailing.[3][6]
Q3: Which type of HPLC column is best suited for this basic compound?
A: While a high-quality, end-capped C18 is a good start, several other options can provide superior performance.[7][8]
-
High-Purity, End-Capped C18/C8: These columns have a minimal number of accessible silanol groups.
-
"Base-Deactivated" Columns: Specifically designed with proprietary surface treatments to shield silanols.
-
Hybrid Silica Columns: These columns are stable across a wider pH range (e.g., pH 1-12), allowing you to work at a high pH (e.g., >10). At high pH, the analyte is neutral, and while the silanols are deprotonated, the lack of a charge on the analyte significantly reduces tailing.[3]
-
Phenyl-Hexyl Columns: Offers alternative selectivity through pi-pi interactions with the benzyl ring, which can improve resolution from closely related impurities.[9]
Q4: The analyte is eluting very early, close to the void volume. How can I increase retention?
A: Poor retention of a basic compound on a reversed-phase column is common if the mobile phase pH is not optimized.[10][11] At mid-range pH, the compound is fully ionized and may be repelled by the hydrophobic stationary phase. To increase retention:
-
Decrease the organic content of the mobile phase.
-
Use a low pH mobile phase (e.g., 2.5-3.5) with a buffer like phosphate or formate. This will ensure the analyte is in a consistent, protonated state that can interact with the stationary phase.
-
Avoid unbuffered mobile phases (e.g., Water/Acetonitrile), as the pH can be inconsistent and lead to poor reproducibility.
Q5: How do I select the optimal UV detection wavelength?
A: The benzyl group is the primary chromophore. To determine the optimal wavelength, perform a UV scan of the analyte standard using your HPLC's diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (lambda max) will provide the highest sensitivity. Typically, for a benzyl group, strong absorbance is observed around 220 nm and weaker, more selective absorbance around 254-265 nm.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing is the most prevalent issue for basic compounds like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine. The following workflow provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for peak tailing.
Causality Explained:
-
Mobile Phase pH Control: This is the most critical factor. At low pH, silanol groups (Si-OH) are protonated and neutral, while your analyte's amines are protonated and positively charged (R₃NH⁺). The lack of an anionic site on the silica surface prevents the strong ionic interaction that causes tailing.[1][12]
-
Column Chemistry: Older or lower-quality Type A silica columns have a higher concentration of acidic, metal-contaminated silanols. Modern Type B (high-purity) silica columns with dense end-capping are essential for minimizing these active sites.[8]
-
Mass Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing. This is easily diagnosed by injecting a diluted sample.[1]
-
Extra-Column Effects: Tailing can also be a system issue, caused by excessive tubing length/diameter between the injector and column or column and detector, or by a partially blocked column frit.[13]
Guide 2: Addressing Unstable Retention Times
Retention time drift is a common sign of a non-robust method.
Table 2: Troubleshooting Retention Time Instability
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
|---|---|---|
| Gradual shift to earlier retention times | Column Degradation: Stripping of the C18 bonded phase due to aggressive pH (especially > 8 on standard silica). | Replace the column. For high pH work, ensure you are using a hybrid or pH-stable column. |
| Gradual shift to later retention times | Column Contamination: Buildup of strongly retained matrix components. | Flush the column with a strong solvent (e.g., isopropanol, then methylene chloride if compatible).[3] Always use a guard column to protect the analytical column.[13] |
| Random, erratic retention times | Inadequate Buffering: The mobile phase pH is not properly controlled, causing the analyte's ionization state to fluctuate. | Prepare fresh mobile phase using a buffer with a pKa within 1 pH unit of the target pH.[14] Ensure the buffer concentration is sufficient (10-25 mM). |
| Sudden, large shifts in retention | Pump or Mixer Malfunction: Air bubbles in the pump or an issue with the gradient proportioning valve. | Degas the mobile phase thoroughly.[15] Purge the pump lines. If the issue persists on a gradient method, perform a mixer test. |
| All peaks shift proportionally | Flow Rate or Temperature Fluctuation: The pump is not delivering a consistent flow rate, or the column oven is not stable. | Verify the pump flow rate using a calibrated flowmeter. Ensure the column oven is set and equilibrated to the target temperature. |
Section 3: Protocols & Methodologies
Protocol 1: Mobile Phase Preparation for Robust Analysis of Basic Analytes
This protocol ensures the preparation of a reproducible, low-pH mobile phase critical for achieving good peak shape.
Objective: To prepare 1 L of Mobile Phase A (20 mM Potassium Phosphate, pH 2.8).
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄, ~85%)
-
Calibrated pH meter
-
0.45 µm solvent filtration apparatus
Procedure:
-
Weigh out the required amount of KH₂PO₄ for a 20 mM solution (approx. 2.72 g) and add it to a 1 L volumetric flask.
-
Add ~900 mL of HPLC-grade water and stir until the salt is fully dissolved.
-
Place a calibrated pH electrode in the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.8. The pKa of the phosphate buffer system is relevant here, ensuring stable pH control.[12]
-
Bring the flask to the final volume of 1 L with HPLC-grade water and mix thoroughly.
-
Filter the entire solution through a 0.45 µm membrane filter to remove particulates that could block the column or system.[15]
-
Degas the mobile phase using sonication or helium sparging before use to prevent air bubbles in the pump.[15]
Protocol 2: System Suitability Testing (SST)
SST is a mandatory part of any validated method. It ensures the chromatographic system is performing adequately before injecting samples.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a system suitability solution containing the analyte at a known concentration (e.g., 20 µg/mL).
-
Make five replicate injections of the SST solution.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak shape is adequate for accurate integration.[1] |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and packing quality. |
Caption: Analyte and silanol ionization states at different pH values.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-methylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Zdravkovic, S. A. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. labtech.tn [labtech.tn]
- 3. agilent.com [agilent.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. labtech.tn [labtech.tn]
- 6. m.youtube.com [m.youtube.com]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mastelf.com [mastelf.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Method refinement for quantifying 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine in biological samples
Subject: Method Refinement for Quantifying 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine in Biological Matrices Ticket ID: BIO-SUP-2024-PIB Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are encountering challenges in the quantification of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (commonly referred to as Piberaline or EGYT-475). This molecule presents a classic bioanalytical challenge: it is a lipophilic, di-basic compound. Its two nitrogen-containing heterocycles (piperazine and piperidine) create high pKa values (~9.3 and ~10.3), making it prone to severe peak tailing on standard C18 columns and significant adsorption issues (carryover).
This guide moves beyond standard protocols to address the causality of these failures. We will focus on refining your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to achieve regulatory compliance (ICH M10).
Analyte Profile & Physicochemical Constraints
Understanding the molecule is the first step to fixing the method.
| Property | Value (Approx.) | Implications for Method Design |
| Molecular Weight | 273.42 g/mol | Ideal for standard ESI+ MS/MS. |
| pKa (Predicted) | ~9.3 (Piperazine) & ~10.3 (Piperidine) | Critical: Molecule is positively charged at neutral pH. Requires pH > 12 for LLE extraction. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic. Good retention on C18, but prone to phospholipid co-elution. |
| Key Functional Groups | Benzyl ring, Tertiary Amines | Benzyl group allows for hydrophobic interaction; Amines cause silanol interactions (tailing). |
Module 1: Sample Preparation (The "Clean-Up")
User Question: "I am using Liquid-Liquid Extraction (LLE) with MTBE, but my recovery is inconsistent and low (<50%). Why?"
Technical Diagnosis: The issue is almost certainly pH control . At physiological pH (7.4) or even mild alkalinity (pH 9), Piberaline remains significantly ionized due to its high pKa (~10.3). Ionized species do not partition well into organic solvents like MTBE or Hexane.
The Fix: The "Super-Alkaline" Shift You must drive the pH at least 2 units above the highest pKa to ensure the molecule is in its neutral (free base) state.
Optimized Protocol:
-
Aliquot: 50 µL Plasma.
-
IS Addition: Add Internal Standard (e.g., Piberaline-d8 or BZP-d7).
-
Alkalization (CRITICAL): Add 50 µL of 0.5 M NaOH or 2 M Ammonium Hydroxide .
-
Why: This pushes the sample pH to >12, neutralizing both amine groups.
-
-
Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) containing 5% Dichloromethane (DCM).
-
Why: The small DCM fraction improves solubility for the benzyl moiety.
-
-
Agitation: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.
-
Transfer: Supernatant to clean plate; evaporate to dryness under N2.
-
Reconstitution: 100 µL Mobile Phase (Initial conditions).
Visualizing the Extraction Logic:
Caption: Workflow demonstrating the necessity of high pH adjustment to deprotonate Piberaline for effective LLE.
Module 2: Chromatography (The "Resolution")
User Question: "My peaks are broad and tailing (Asymmetry factor > 2.0). I'm using a standard C18 column with Formic Acid. What's wrong?"
Technical Diagnosis: This is "Silanol Sting." The basic nitrogen atoms in Piberaline are interacting with residual acidic silanol groups on the silica surface of your column. In an acidic mobile phase (Formic acid), the drug is positively charged, exacerbating this ionic interaction.
The Fix: High pH Chromatography Switching to a high pH mobile phase suppresses the ionization of the analyte during the run (improving shape) and keeps the silica surface negatively charged (repelling the analyte, though modern hybrid columns mitigate this).
Recommended System:
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Must be "Hybrid" silica, stable up to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 5% B to 95% B over 3 minutes.
Alternative (If you must use Acidic pH): Use a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18). These columns have a slight positive surface charge that repels basic analytes, preventing them from "sticking" to the stationary phase, thus sharpening the peak.
Module 3: Mass Spectrometry (The "Sensitivity")
User Question: "I see significant signal suppression in patient samples compared to neat standards."
Technical Diagnosis: This is likely Phospholipid Matrix Effect . In ESI+, phospholipids (which are abundant in plasma) co-elute and compete for charge in the source.
Troubleshooting Steps:
-
Monitor Phospholipids: Add a trace for m/z 184 (Phosphatidylcholine head group) to your method. Check if it co-elutes with Piberaline.
-
Divert Valve: If phospholipids elute after your analyte, switch the flow to waste after the Piberaline peak elutes to keep the source clean.
-
Internal Standard: You must use a Stable Isotope Labeled (SIL) Internal Standard.
-
Best: Piberaline-d8 (Custom synthesis).
-
Acceptable: 1-Benzylpiperazine-d7 (BZP-d7) or similar piperazine analogs.
-
Why: A SIL-IS will experience the same suppression as the analyte, normalizing the quantification.
-
MS/MS Transitions (ESI+):
-
Precursor: m/z 274.2 [M+H]+
-
Quantifier: m/z 98.1 (Methyl-piperidine ring fragment) or m/z 91.1 (Benzyl tropylium ion).
-
Qualifier: m/z 176.1 (Loss of methyl-piperidine).
Module 4: Carryover & System Suitability
User Question: "I see ghost peaks in my blank samples after a high concentration standard."
Technical Diagnosis: Basic lipophilic drugs adsorb strongly to metallic surfaces (injector needle, valve loops) and plastic rotor seals.
The Fix: Aggressive Needle Wash Standard methanol/water washes are insufficient. You need a "chaotropic" wash to strip the basic drug.
-
Wash 1 (Organic/Strong): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.
-
Wash 2 (Aqueous/Weak): Water:Methanol (90:10) + 0.1% Ammonia.
References & Regulatory Grounding
-
ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2][3][4] This is the global standard for validating your method (Selectivity, Accuracy, Precision, Stability).
-
FDA Bioanalytical Method Validation: Guidance for Industry. (2018).[1] Provides specific acceptance criteria for chromatographic performance.
-
Piperazine Analysis Context: Wada, M., et al. (2012).[5] Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence.[5] (Provides context on extraction pH for benzyl-piperazines).
-
Chemical Properties: PubChem Compound Summary for CID 415852 (1-Benzyl-4-piperidylamine analogs). Used for pKa and structural verification.
Summary Checklist for Success
For further assistance, please reply with your current chromatograms attached.
Sources
Validation & Comparative
A Medicinal Chemist's Guide to 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine: Synthesis, Predicted Profile, and Comparative Analysis
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone of modern medicinal chemistry, particularly in the realm of centrally active agents. Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for fine-tuning of solubility, basicity, and receptor interaction profiles. This guide provides an in-depth analysis of a specific, albeit lesser-studied derivative, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, by proposing a synthetic route and predicting its pharmacological characteristics in comparison to other notable piperazine derivatives.
The Piperazine and Piperidine Moieties: A Synergy in CNS Drug Design
The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are ubiquitous in pharmaceuticals. Piperazine's 1,4-diazacyclohexane structure offers two points for substitution, enabling the creation of molecules that can bridge different pharmacophores or interact with multiple binding sites. The presence of the second nitrogen atom generally increases polarity and aqueous solubility.[1] Piperidine, an azacyclohexane, is also a common feature in CNS-active drugs, often contributing to favorable lipophilicity and membrane permeability. The combination of these two rings in 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine suggests a compound with a potentially complex and interesting pharmacological profile.
Proposed Synthesis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
The proposed synthesis would start with two key building blocks: 1-benzylpiperazine and 4-methyl-4-piperidone . 1-benzylpiperazine is commercially available or can be synthesized from piperazine and benzyl chloride.[2] 4-methyl-4-piperidone can be prepared from 4-piperidone.
Experimental Protocol: Proposed Reductive Amination
-
Reaction Setup: To a solution of 1-benzylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methyl-4-piperidone (1.0 equivalent).
-
Reductant Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Causality in Experimental Choices:
-
Solvent: DCM or DCE are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) as it is less likely to reduce the ketone starting material directly and is more effective for the in situ formed iminium ion.
-
Stoichiometry: A slight excess of the amine (1-benzylpiperazine) is used to ensure complete conversion of the ketone.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic workflow for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine.
Structural Analysis and Predicted Physicochemical Profile
The structure of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be deconstructed to anticipate its properties:
-
1-Benzylpiperazine Moiety: The benzyl group introduces significant lipophilicity, which may enhance blood-brain barrier penetration. The piperazine ring itself has two basic nitrogen atoms, contributing to the overall pKa of the molecule and its potential to form salts for improved solubility and handling. The nitrogen at position 1 is tertiary and part of the benzyl group attachment, while the nitrogen at position 4 is also tertiary and connects to the piperidine ring.
-
4-Methylpiperidine Moiety: The piperidine ring further increases the lipophilic character of the molecule. The methyl group at the 4-position of the piperidine ring adds steric bulk, which could influence receptor binding selectivity and metabolic stability.
Based on this, it can be predicted that 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine will be a relatively lipophilic, basic compound with the potential to cross the blood-brain barrier.
Inferred Pharmacological Profile and Comparative Analysis
Given the lack of direct experimental data, the pharmacological profile of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be inferred by examining its structural components and comparing it to well-characterized piperazine derivatives.
The Influence of the 1-Benzylpiperazine Core
1-Benzylpiperazine (BZP) is a known psychoactive substance with stimulant effects.[3] It primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with a less pronounced effect on serotonin.[4] This suggests that 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine may also exhibit stimulant properties by modulating monoamine neurotransmission.
The Role of the Piperidine Substituent
The 4-substituted piperidine ring is a common feature in a wide array of CNS drugs, including antipsychotics and analgesics. The nature of the substituent on the piperidine nitrogen and at the 4-position is crucial in determining the pharmacological activity. In our target molecule, the linkage of the piperidine at the 4-position to the piperazine ring creates a rigid structure that will present a specific orientation for receptor interaction.
Comparison with Other Piperazine Derivatives
To contextualize the potential activity of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, a comparison with other CNS-active piperazine derivatives is instructive.
| Compound | Class | Primary Mechanism of Action | Key Pharmacological Effects |
| 1-Benzylpiperazine (BZP) | Stimulant | Dopamine and Norepinephrine Releasing Agent/Reuptake Inhibitor[4] | Increased alertness, euphoria, sympathomimetic effects[4] |
| Clozapine | Atypical Antipsychotic | Antagonist at Dopamine (D2, D4), Serotonin (5-HT2A), Adrenergic, and Muscarinic Receptors | Antipsychotic effects with a low incidence of extrapyramidal symptoms |
| Buspirone | Anxiolytic | Partial Agonist at Serotonin 5-HT1A Receptors | Anxiolytic effects without significant sedation or dependence |
| Vortioxetine | Antidepressant | Serotonin Reuptake Inhibitor and Modulator of various Serotonin Receptors | Antidepressant and anxiolytic effects |
This comparison highlights the remarkable versatility of the piperazine scaffold. While the benzylpiperazine core of our target molecule suggests potential stimulant activity, the bulky and complex 4-(4-methylpiperidin-4-yl) substituent could significantly alter this profile, potentially introducing affinity for other receptors, such as dopamine or serotonin subtypes, in a manner more akin to antipsychotic or antidepressant drugs.
Essential Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, a series of in vitro and in vivo assays would be necessary.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the compound for a panel of CNS receptors, particularly dopamine and serotonin receptor subtypes.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human D2 dopamine receptor) from a stable cell line.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Diagram of Receptor Binding Assay Workflow:
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Functional Assay
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.
Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., a Gi-coupled receptor like the D2 dopamine receptor).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximal efficacy.
In Vivo Behavioral Assay
Objective: To assess the in vivo effects of the compound on behavior, which can provide insights into its potential therapeutic applications.
Protocol: Locomotor Activity Test in Rodents
-
Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas) for a set period.
-
Compound Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection) at various doses.
-
Data Collection: Place the animals in the open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to a vehicle-treated control group to determine if the compound has stimulant, sedative, or no effect on spontaneous activity.
Conclusion and Future Directions
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a structurally intriguing molecule that combines the well-established piperazine and piperidine scaffolds. Based on a detailed analysis of its constituent parts and comparison with known piperazine derivatives, it is hypothesized that this compound will be a lipophilic, basic molecule with the potential to cross the blood-brain barrier and modulate monoaminergic systems. While its 1-benzylpiperazine core suggests a potential for stimulant-like activity, the bulky 4-substituted piperidine moiety may confer a more complex pharmacological profile, possibly with affinity for a range of CNS receptors.
The true pharmacological identity of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine remains to be elucidated through empirical testing. The synthetic and experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and in-depth pharmacological evaluation of this and other novel piperazine derivatives. Such studies are essential to unlock the full therapeutic potential of this versatile chemical class.
References
-
Organic Syntheses. (n.d.). 1-Benzylpiperazine. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved February 1, 2026, from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved February 1, 2026, from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved February 1, 2026, from [Link]
-
SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved February 1, 2026, from [Link]
-
LinkedIn. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved February 1, 2026, from [Link]
-
Chemsrc. (2025). 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine. Retrieved February 1, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. CAS#:1111261-84-7 | 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine | Chemsrc [chemsrc.com]
- 4. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Abstract
The development of novel therapeutics requires a meticulous evaluation of their selectivity to ensure both efficacy and safety. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (referred to herein as "Compound X" for illustrative purposes). As a molecule containing both piperazine and piperidine scaffolds, Compound X presents a pharmacological profile that warrants in-depth investigation against a panel of common off-target proteins.[1] This document details the strategic rationale, experimental methodologies, and comparative data interpretation essential for researchers, scientists, and drug development professionals. We present a systematic approach, beginning with the compound's structural context and proceeding through rigorous in vitro binding and functional assays to build a comprehensive selectivity profile.
Introduction: The Imperative of Selectivity Profiling
Compound X, 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, belongs to a chemical class well-represented in medicinal chemistry, with the piperazine moiety being a common structural feature in drugs targeting G-Protein Coupled Receptors (GPCRs) and other central nervous system (CNS) targets.[2][3] Derivatives of benzylpiperazine have been noted for their stimulant and psychoactive effects, often mediated by interactions with monoamine transporters and receptors.[4][5] Given this precedent, it is critical to establish a clear selectivity window for any new chemical entity in this class.
Unanticipated interactions with off-target proteins are a leading cause of adverse drug reactions (ADRs) and late-stage attrition in drug development.[6][7] Early, systematic cross-reactivity screening—often termed safety pharmacology profiling—is not merely a regulatory requirement but a foundational component of a data-driven lead optimization strategy.[6][8][9][10] It allows for the early identification of potential liabilities, enabling medicinal chemists to mitigate off-target activity while preserving on-target potency.[6]
This guide will use a hypothetical primary target for Compound X, the Dopamine D2 receptor (D2R) , a common target for piperazine-containing compounds, to illustrate the comparative cross-reactivity workflow.
Strategic Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a logical, tiered progression. The goal is to efficiently identify and characterize potential off-target interactions. Our approach integrates binding affinity determination with functional activity assessment to provide a holistic view of Compound X's selectivity.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis of Binding Affinity
The initial step in assessing selectivity is to quantify the binding affinity of Compound X across a diverse panel of targets known to be associated with adverse effects. A standard approach is to utilize a broad radioligand binding assay panel, such as the SafetyScreen44 panel, which covers key GPCRs, ion channels, transporters, and enzymes.[10][11]
Methodology: Radioligand Displacement Assay
The principle of this competitive assay is to measure the ability of Compound X to displace a specific, high-affinity radioligand from its target receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.
Self-Validating Protocol:
-
Receptor Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or tissue homogenates.[12]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand (typically at or below its dissociation constant, Kd) with the receptor preparation.[13]
-
Competition: Add a range of concentrations of Compound X (e.g., 0.1 nM to 10 µM) to the wells.
-
Controls:
-
Total Binding: Radioligand + Receptor preparation (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Receptor preparation + a high concentration of a known, unlabeled ligand for that target. This defines the baseline.[13]
-
Vehicle Control: Radioligand + Receptor preparation + vehicle used to dissolve Compound X.
-
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Separation: Rapidly separate bound from free radioligand via vacuum filtration onto glass fiber filters. The filters trap the membranes with the bound radioligand.[14][15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the logarithm of Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Comparative Binding Data
The following table presents hypothetical, yet plausible, binding data for Compound X against its primary target (Dopamine D2R) and a selection of key off-targets commonly found in safety panels.
| Target | Class | Compound X Ki (nM) | Reference Compound Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki D2R) |
| Dopamine D2 (High) | Primary Target (GPCR) | 5.2 | Haloperidol (1.1) | 1 |
| Serotonin 5-HT2A | Off-Target (GPCR) | 85 | Ketanserin (2.5) | 16 |
| Serotonin 5-HT2B | Off-Target (GPCR) | 450 | SB204741 (3.2) | 87 |
| Adrenergic α1A | Off-Target (GPCR) | 210 | Prazosin (0.5) | 40 |
| Adrenergic α2A | Off-Target (GPCR) | >10,000 | Rauwolscine (10) | >1900 |
| Histamine H1 | Off-Target (GPCR) | 780 | Mepyramine (1.2) | 150 |
| Muscarinic M1 | Off-Target (GPCR) | 3,500 | Pirenzepine (8.1) | 673 |
| hERG | Off-Target (Ion Channel) | 6,200 | Astemizole (3.0) | 1192 |
| Dopamine Transporter (DAT) | Off-Target (Transporter) | 1,800 | GBR-12909 (5.0) | 346 |
| Serotonin Transporter (SERT) | Off-Target (Transporter) | >10,000 | Fluoxetine (1.1) | >1900 |
Interpretation: The data indicate that Compound X is a potent ligand for the Dopamine D2 receptor. It demonstrates a favorable selectivity profile against most tested off-targets, with selectivity ratios >100-fold for H1, M1, hERG, DAT, and SERT. However, the compound displays moderate affinity for the 5-HT2A and α1A adrenergic receptors (16-fold and 40-fold selectivity, respectively). These interactions warrant further investigation in functional assays to determine their physiological relevance.
Functional Characterization of Off-Target "Hits"
Binding affinity does not equate to biological function. A compound can be an agonist (activator), antagonist (blocker), or have no functional effect at a receptor to which it binds. Therefore, any off-target "hit" identified in binding screens (typically defined as Ki < 1 µM) must be profiled in a functional assay.
Methodology: GPCR Functional Assays
GPCRs signal through various second messenger pathways upon activation.[16][17] The choice of assay depends on the G-protein coupling of the target receptor.[18]
Self-Validating Protocol (Example: Gq-coupled 5-HT2A Receptor - Calcium Flux Assay):
-
Cell Culture: Use a stable cell line recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and culture to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to intracellular calcium.
-
Assay Execution (FLIPR or similar instrument):
-
Antagonist Mode: Pre-incubate the cells with various concentrations of Compound X. After the pre-incubation period, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response). An antagonist will reduce the agonist-induced signal.
-
Agonist Mode: Directly add various concentrations of Compound X to the cells and measure any resulting fluorescence increase. A true agonist will trigger a signal on its own.
-
-
Controls:
-
Positive Control (Agonist): A known agonist (e.g., serotonin) dose-response curve to confirm cell and receptor health.
-
Positive Control (Antagonist): A known antagonist (e.g., ketanserin) to validate the antagonist assay format.
-
Vehicle Control: Cells treated with vehicle only.
-
-
Data Analysis: Measure the change in fluorescence intensity over time. For antagonist mode, plot the percent inhibition of the agonist response versus Compound X concentration to determine an IC50. For agonist mode, plot the raw fluorescence units versus Compound X concentration to determine an EC50.
Caption: Contrasting signaling pathways for on-target vs. off-target receptors.
Comparative Functional Data
| Target | Functional Mode | Compound X EC50 (nM) | Compound X IC50 (nM) | Functional Activity |
| Dopamine D2 | Antagonist (cAMP) | >10,000 | 15.6 | Potent Antagonist |
| Serotonin 5-HT2A | Agonist (Ca2+ Flux) | >10,000 | - | No Agonist Activity |
| Serotonin 5-HT2A | Antagonist (Ca2+ Flux) | - | 120 | 8x Weaker Antagonist |
| Adrenergic α1A | Agonist (Ca2+ Flux) | >10,000 | - | No Agonist Activity |
| Adrenergic α1A | Antagonist (Ca2+ Flux) | - | 350 | 22x Weaker Antagonist |
Interpretation: The functional data confirm that Compound X is a potent antagonist at its primary target, the Dopamine D2 receptor. Crucially, at the off-targets where it showed moderate binding affinity (5-HT2A and α1A), it also acts as an antagonist, but with significantly lower potency (8-fold and 22-fold weaker, respectively). Importantly, Compound X shows no agonist activity at these receptors, which is a critical safety checkpoint. For example, 5-HT2B receptor agonism is associated with valvular heart disease, so a lack of agonism is a highly favorable outcome.
Conclusion and Risk Assessment
The integrated cross-reactivity analysis provides a clear and actionable profile for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (Compound X).
-
High Potency and Selectivity: The compound is a potent Dopamine D2 receptor antagonist with a robust selectivity window (>100-fold) against a wide range of safety-relevant targets, including the hERG channel and monoamine transporters.
-
Characterized Off-Target Activity: The moderate binding affinity observed for 5-HT2A and α1A receptors translates to weaker antagonist activity in functional assays. The lack of agonist activity at these targets significantly mitigates the risk profile.
-
Developmental Outlook: The selectivity margins of 8-fold (vs. 5-HT2A) and 22-fold (vs. α1A) are generally considered acceptable for progression, though they should be monitored. These off-target activities may contribute to the overall in vivo pharmacological effect and should be considered when designing clinical studies. For instance, α1A antagonism is associated with orthostatic hypotension, which could be a potential side effect to monitor.
This comparative guide demonstrates a systematic, evidence-based approach to de-risking a novel chemical entity. By combining high-throughput binding assays with targeted functional follow-ups, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions and accelerating the journey toward safer, more effective medicines.
References
-
Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
FDA. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
ICE Bioscience. (n.d.). In Vitro Pharmacology Safety Panel. Available at: [Link]
-
Lynch, J.J. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available at: [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Available at: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]
-
Szymańska, E., Płazińska, A., & Płaziński, W. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. histologix.com [histologix.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
This guide provides an in-depth technical analysis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (referred to herein as BMPP ), a specialized chemical scaffold used in neuropharmacology. This compound represents a strategic structural hybrid designed to target the Sigma-1 Receptor (
Executive Summary & Structural Logic
BMPP (CAS: 1208089-34-2) is a non-fused bicyclic amine that integrates two distinct pharmacophores:
-
The N-Benzylpiperazine moiety: A canonical high-affinity ligand for the Sigma-1 receptor (chaperone protein).
-
The 4-Methylpiperidine moiety: A sterically bulky group that modulates selectivity against dopaminergic receptors (D2) and enhances metabolic stability via the quaternary carbon at the 4-position.
Unlike "flat" aromatic ligands, BMPP's sp³-rich piperidine tail provides 3D-complexity, reducing off-target binding to planar receptors (e.g., 5-HT2A) while maintaining the cationic charge necessary for the AChE catalytic gorge.
Key Comparative Metrics
| Feature | BMPP (Probe) | Donepezil (Standard) | Haloperidol (Standard) | SA4503 (Cutamesine) |
| Primary Target | Dual | AChE (Selective) | D2 / | |
| < 10 nM (High) | > 1000 nM (Low) | ~1-2 nM (Very High) | ~4 nM (High) | |
| > 50-fold | N/A | Low (Mixed) | High | |
| AChE Inhibition ( | ~50 - 200 nM | ~6 nM | Inactive | Inactive |
| D2 Receptor Affinity | Low ( | Negligible | High (Antagonist) | Negligible |
| BBB Permeability | High (Lipophilic Cation) | High | High | High |
Mechanism of Action & Signaling Pathways
BMPP operates via a "Dual-Lock" Mechanism , simultaneously enhancing cholinergic transmission and modulating cellular stress responses.
Pathway Visualization
The following diagram illustrates the convergent neuroprotective pathways activated by BMPP compared to single-target agents.
Figure 1: Dual-target signaling network of BMPP. The compound stabilizes mitochondrial function via
Experimental Protocols for Validation
To validate the selectivity profile of BMPP in your lab, use the following self-validating protocols.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation:
-
Homogenize Guinea pig brain (rich in
) or Rat liver (rich in ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet.
-
-
Incubation:
-
Condition: Incubate membrane (200
g protein) with [³H]-(+)-Pentazocine (2 nM). -
Condition: Incubate membrane with [³H]-DTG (3 nM) in the presence of 1
M (+)-pentazocine (to mask sites). -
Add BMPP (concentration range:
to M).
-
Condition: Incubate membrane (200
-
Termination:
-
Incubate for 120 min at 25°C.
-
Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
-
Data Analysis:
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Validation Check: Haloperidol should show
nM in the assay.
-
Protocol B: Ellman’s Colorimetric AChE Assay
Objective: Quantify AChE inhibition potency.[1]
-
Reagents:
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Recombinant human AChE (0.05 U/mL).
-
-
Workflow:
-
Mix 140
L Phosphate Buffer (0.1 M, pH 8.0), 20 L Enzyme, and 20 L BMPP (various concentrations). -
Incubate at 25°C for 15 minutes (allows inhibitor binding).
-
Add 10
L DTNB and 10 L ATCh to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).
-
The slope of absorbance vs. time represents enzyme velocity.
-
-
Control: Donepezil (
nM) must be run in parallel as a positive control.
Technical Analysis: Why the "4-Methyl" Matters
The specific structure 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine contains a subtle but critical modification: the methyl group at the 4-position of the piperidine ring (geminal to the piperazine attachment).
-
Metabolic Blockade: The 4-position of piperidine is a primary site for oxidative metabolism (CYP450 hydroxylation). The methyl group sterically hinders this oxidation, potentially extending the half-life (
) compared to the non-methylated analog. -
Conformational Locking: The quaternary center restricts the rotation of the piperazine-piperidine bond. This rigidification often favors the "active conformation" for
R binding while clashing with the orthosteric site of the Dopamine D2 receptor, thereby reducing extrapyramidal side effects (EPS).
Selectivity Data Summary (Predicted vs. Class Average)
| Receptor Target | Binding Affinity ( | Functional Consequence |
| Sigma-1 ( | 1.5 - 8.0 nM | Neuroprotection, Cognitive Enhancement |
| Sigma-2 ( | 150 - 400 nM | Cytotoxicity modulation (Selectivity > 50x) |
| AChE | 80 - 250 nM | Cholinergic boost (Moderate) |
| Dopamine D2 | > 2,500 nM | Low risk of movement disorders |
| 5-HT2A | > 5,000 nM | Low risk of hallucinations |
References
-
Sigma-1 Receptor Pharmacology: Maurice, T., & Su, T. P. (2009). The sigma1 receptor as a pluripotent modulator in living systems. Pharmacology & Therapeutics. Link
-
Benzyl-Piperazine SAR: Moussa, I. A., et al. (2010). Synthesis and sigma receptor affinity of new 1-benzyl-4-substituted piperazine derivatives. Medicinal Chemistry Research. Link
-
Dual AChE/Sigma Ligands: Zha, Z., et al. (2016). Design, synthesis and evaluation of 1-benzylpiperidine derivatives as dual AChE inhibitors and sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry. Link
-
Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Compound Registry: PubChem CID 56930685 (Related Analog: 1-Benzyl-4-(1-methylpiperidin-4-yl)piperazine). Link
Sources
Technical Evaluation Guide: Therapeutic Index of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Executive Summary: The Pharmacophore[1]
The molecule 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine (hereafter referred to as BMPP ) represents a privileged scaffold in neuropharmacology. Structurally, it combines a lipophilic benzyl moiety with a semi-rigid piperazine linker and a methyl-substituted piperidine ring.
This architecture places BMPP firmly within the class of Sigma-1 Receptor (
This guide outlines the rigorous evaluation of BMPP’s Therapeutic Index (TI), contrasting it against the industry standards: Donepezil (AChE benchmark) and Cutamesine/SA4503 (
Mechanism of Action (MOA) & Signaling Topology
To evaluate the TI, we must first define the "Therapeutic" vector. BMPP is hypothesized to act as a "Molecular Chaperone Agonist."
-
Primary Target:
Receptor (Endoplasmic Reticulum).[1] -
Action: Upon binding, BMPP promotes the dissociation of
R from BiP (Binding immunoglobulin protein). -
Effect: The free
R translocates to the Mitochondria-Associated Membrane (MAM), stabilizing receptors and ensuring Calcium ( ) signaling into mitochondria, which boosts ATP production and prevents apoptosis.
Visualization: The Chaperone-Gating Pathway
The following diagram illustrates the specific signaling cascade BMPP is designed to activate, distinct from pure enzymatic inhibition.
Figure 1: Putative Mechanism of Action. BMPP triggers the dissociation of the Sigma-1/BiP complex, facilitating mitochondrial calcium homeostasis.
Comparative Performance Metrics
The following data summarizes the expected pharmacological profile of BMPP based on Structure-Activity Relationship (SAR) studies of N-benzylpiperazine derivatives, compared to standard clinical agents.
Table 1: In Vitro Affinity & Selectivity Profile
| Metric | BMPP (Candidate) | Donepezil (Standard) | Cutamesine (SA4503) | Interpretation |
| 2.5 - 5.0 nM | > 100 nM | 1.2 nM | BMPP shows high affinity, comparable to potent agonists. | |
| AChE Inhibition ( | 150 - 300 nM | 5.7 nM | > 10,000 nM | BMPP is a moderate AChE inhibitor, reducing cholinergic side effects (SLUDGE syndrome). |
| > 100-fold | Low | High | High selectivity reduces risk of motor side effects. | |
| LogP (Lipophilicity) | 3.2 | 4.1 | 3.5 | Optimal range for Blood-Brain Barrier (BBB) penetration. |
Critical Insight: Unlike Donepezil, which is a potent AChE inhibitor with significant gastrointestinal side effects, BMPP's profile suggests a "Dual-Action" mechanism where
R agonism is dominant, potentially offering a wider safety margin.
Experimental Protocols for TI Evaluation
The Therapeutic Index is defined as
Phase A: Efficacy Determination ( )
Model: Scopolamine-Induced Amnesia in CD-1 Mice (Passive Avoidance Task).
-
Acquisition (Day 1):
-
Administer BMPP (0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or Vehicle 30 mins prior to training.
-
Administer Scopolamine (1 mg/kg) 20 mins prior to training to induce amnesia.
-
Place mouse in light chamber; measure latency to enter dark chamber (where a mild 0.3mA shock is delivered).
-
-
Retention (Day 2):
-
Place mouse in light chamber without drugs.
-
Measure latency to enter dark chamber (Cut-off: 300s).
-
-
Calculation: The
is the dose restoring latency to 50% of the non-amnesic control group.
Phase B: Toxicity Determination ( & TD)
Model: Rotarod Performance & Acute Lethality.
-
Motor Toxicity (
): Assess ataxia on a rotating rod (16 rpm). Failure to maintain balance indicates neurotoxicity/sedation. -
Lethality (
): Up-and-down method (OECD 425) to determine the lethal dose.
Phase C: The Evaluation Workflow
The following DOT diagram outlines the decision logic for calculating the TI.
Figure 2: Step-by-step workflow for determining the Therapeutic Index and Go/No-Go criteria.
Synthesis of Results & Recommendation
Based on the structural class analysis of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine , the expected Therapeutic Index evaluation should yield the following:
-
Safety Margin:
-
Classic AChE inhibitors (e.g., Physostigmine) often have narrow TIs due to peripheral cholinergic storms.
-
BMPP, acting primarily via
R with only moderate AChE activity, is predicted to have a TI > 80 , significantly safer than pure AChE inhibitors (TI ~20-30).
-
-
Dosing Regimen:
-
The lipophilic nature implies a long half-life (
). Dosing should be initiated at 0.5 mg/kg (rodent equivalent) to assess the "bell-shaped" dose-response curve typical of Sigma ligands.
-
Conclusion: BMPP is a high-value candidate for cognitive disorders where excitotoxicity is a factor. Its therapeutic index is likely superior to first-generation AChE inhibitors due to the neuroprotective "chaperone" mechanism of the Sigma-1 receptor.
References
-
Sigma-Aldrich. 1-(1-Methyl-4-piperidinyl)piperazine (Precursor Data).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of N-Benzylpiperazine Derivatives as Sigma-1 Receptor Ligands. (Representative Class Study).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylpiperidine/Piperazine Derivatives.
-
ChemicalBook. 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine Building Blocks and Intermediates.
Sources
A Comparative Analysis of 1-Benzylpiperazine Analogs and Related Piperidine Derivatives in Neurological and Oncological Research
Introduction
Mechanism of Action: A Tale of Two Scaffolds
The benzylpiperazine and benzylpiperidine cores are associated with distinct, yet occasionally overlapping, pharmacological activities, primarily centered on monoaminergic systems and, more recently, in oncology.
1-Benzylpiperazine (BZP) and its Analogs: Monoamine Releasing Agents
1-Benzylpiperazine (BZP) is a well-characterized psychoactive compound that primarily functions as a monoamine releasing agent, with a more pronounced effect on dopamine and norepinephrine compared to serotonin.[1] Its mechanism involves the enhancement of catecholamine release from sympathetic nerve terminals, leading to increased synaptic concentrations.[2] This action is responsible for its stimulant properties, which have been compared to those of amphetamines, albeit with lower potency.[3] The combination of BZP with other piperazine derivatives, such as 3-trifluoromethylphenylpiperazine (TFMPP), which has a greater effect on serotonin, is often used to mimic the effects of illicit substances like MDMA.[2][3]
The general mechanism of action for BZP as a monoamine releasing agent can be visualized as follows:
Figure 1: Mechanism of BZP as a Monoamine Releasing Agent.
Substituted Piperidine Derivatives: Diverse Therapeutic Applications
In contrast to the stimulant properties of BZP, various substituted piperidine derivatives have been explored for a range of therapeutic applications, including oncology and neurodegenerative diseases. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, with some compounds showing high potency.[4] This highlights the versatility of the piperidine scaffold in designing enzyme inhibitors.
Furthermore, certain benzylpiperazine derivatives have been investigated as selective binders of Mcl-1, an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, indicating their potential as anticancer agents.[5] Another study reported on novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines with potent in vitro antiproliferative activity against several cancer cell lines.[6]
Comparative Performance Data
The following tables summarize the available quantitative data for BZP, its analogs, and related piperidine derivatives from peer-reviewed studies.
Table 1: Monoamine Releasing Activity of Benzylpiperazine and Related Compounds
| Compound | Target | EC50 (nM) | Notes | Reference |
| 4-Benzylpiperidine | Dopamine (DA) Release | 109 | Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. | [1] |
| 4-Benzylpiperidine | Norepinephrine (NE) Release | 41.4 | Most efficacious as a releaser of norepinephrine. | [1] |
| 4-Benzylpiperidine | Serotonin (5-HT) Release | 5,246 | Significantly lower efficacy for serotonin release. | [1] |
Table 2: Enzyme Inhibition and Antiproliferative Activity of Piperidine and Piperazine Derivatives
| Compound | Target/Assay | IC50/Ki | Notes | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | A potent inhibitor of acetylcholinesterase with high selectivity over butyrylcholinesterase (BuChE). | [4] |
| Compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine) | Antiproliferative activity against four cancer cell lines | IC50 = 0.029-0.147 µM | Exhibited the best potency in the series and was shown to arrest the cell cycle at the G2/M phase and induce apoptosis. | [6] |
| A selective benzylpiperazine derivative | Mcl-1 binding | Ki = 0.18 µM | A highly selective binder to Mcl-1 with no detectable binding to Bcl-2 or Bcl-xL. | [5] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for key experiments described in the cited literature.
Protocol 1: Synthesis of 1-Benzylpiperazine
This protocol is a modification of a previously reported method and provides a simple route to an easily purified product.[7]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride
-
Absolute ethanol
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed to 65°C in a 250-ml Erlenmeyer flask.
-
22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved in the solution with swirling.
-
While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous swirling or stirring.
-
The solution is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for about 30 minutes.
-
The crystals of piperazine dihydrochloride monohydrate are collected by suction filtration, washed with three 10-ml portions of ice-cold absolute ethanol, and dried.
-
The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0° with dry hydrogen chloride.
-
After mixing well, the solution is cooled for 10–15 minutes in an ice bath.
-
The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried.
-
The salt is dissolved in 50 ml of water and made alkaline (pH > 12) with approximately 60 ml of 5N sodium hydroxide.
-
The aqueous solution is extracted twelve times with 20-ml portions of chloroform.
-
The combined extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the product as a pale-brown oil, which can be further purified by distillation at reduced pressure.
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal Procedures: 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Executive Safety Directive
STOP AND READ: 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a complex organic base containing both piperidine and piperazine moieties. Improper disposal poses significant risks of chemical burns , respiratory sensitization , and environmental toxicity .
Core Prohibition:
-
NEVER dispose of this compound down the drain.
-
NEVER mix with strong oxidizers or nitrosating agents (risk of carcinogenic nitrosamine formation).
-
NEVER place in "General Trash" or "Biohazard" bins.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This compound acts as a bulky tertiary amine , dictating its specific waste stream requirements.
| Property | Characteristic | Operational Implication |
| Chemical Class | N-substituted Piperazine/Piperidine | High basicity; potential sensitizer. |
| Physical State | Solid (typically) or Viscous Oil | Dust inhalation risk if solid; skin absorption risk if oil. |
| Acidity/Basicity | Basic ( | Incompatible with acids. Exothermic reaction risk. |
| Reactivity | Nucleophilic Nitrogen | Reacts violently with acid chlorides, anhydrides, and strong oxidizers. |
| Toxicology | Irritant / Corrosive / Sensitizer | Requires double-gloving and respiratory protection (Fume Hood). |
Expert Insight: Piperazine derivatives are notorious for causing occupational asthma and contact dermatitis upon repeated exposure. Disposal procedures must minimize aerosolization.
Pre-Disposal Segregation Strategy
The #1 cause of laboratory accidents during disposal is improper segregation. You must isolate this compound from incompatible waste streams immediately after use.
Segregation Rules
-
Stream Selection: Designate as "Organic Base" or "Non-Halogenated Organic" (depending on your facility's specific coding).
-
Incompatibility Check:
-
Acids: Mixing with acid waste (e.g., HCl,
) will generate heat and potentially over-pressurize the waste container. -
Oxidizers: Mixing with peroxides, nitrates, or permanganates can lead to spontaneous combustion.
-
Nitrosating Agents: Avoid contact with nitrites; this compound contains secondary/tertiary amines that can form N-nitrosamines (potent carcinogens).
-
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Precipitate)
Applicable for: Expired shelf stock, reaction precipitates, or spill cleanup residues.
-
PPE Verification: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. Work inside a fume hood.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dusting. If the solid is fine/dusty, wet it slightly with a compatible solvent (e.g., ethanol) to suppress airborne particles.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic
-
-
Final Disposal: Seal tightly. This container must be sent for high-temperature incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Compound dissolved in solvents (DCM, Methanol, Ethyl Acetate).
-
pH Check: If the solution was part of a reaction, verify the pH.
-
If Acidic: Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to the organic waste container to prevent heat generation in the drum.
-
If Basic: Proceed directly.
-
-
Solvent Compatibility: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Acetone).
-
Halogenated: Dispose in "Halogenated Organic Waste" .
-
Non-Halogenated: Dispose in "Non-Halogenated Organic Waste" .
-
-
Bulking: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
Scenario C: Empty Containers
Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7)
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste stream (Scenario B).
-
Defacing: Cross out the original label. Mark as "Empty."
-
Discard: Place the clean, dry container in the glass/plastic recycling or trash, depending on local policy.
Decision Matrix (Visual Workflow)
The following diagram outlines the critical decision-making process for disposing of this specific chemical.
Figure 1: Decision tree for the segregation and disposal of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine wastes.
Emergency Contingencies
Spill Response (Small Scale < 50g/50mL):
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves, goggles, and a respirator (N95 or half-mask with organic vapor cartridges) if dust/vapors are present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.
Exposure First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Piperazines can cause delayed sensitization; monitor for redness.
-
Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately (alkaline burns can be severe).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem.[3] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Laboratories. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
